2,3-Dihydro-1,4-benzodioxin-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLAHBQULJNNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973295 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5770-59-2 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-2-ol | |
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Foundational & Exploratory
Introduction: The Strategic Importance of the 2,3-Dihydro-1,4-benzodioxin Scaffold
An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-ol (CAS: 5770-59-2)
The 2,3-dihydro-1,4-benzodioxin, often referred to as the 1,4-benzodioxane, represents a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development.[1] This scaffold is considered a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both synthetic and natural.[2][3] Its unique conformation, featuring a fused benzene and dioxane ring, provides a rigid framework that can effectively orient substituents for optimal interaction with biological targets such as receptors and enzymes.[1]
Derivatives of this core structure have been successfully developed into therapeutic agents for a range of conditions, including hypertension, glaucoma, and central nervous system disorders.[4] The versatility of the 2,3-dihydro-1,4-benzodioxin system allows for fine-tuning of pharmacological properties through substitution on both the aromatic and dioxane rings, making it a valuable template in the design of novel therapeutics.[1] This guide provides a detailed technical overview of a key derivative, this compound (CAS: 5770-59-2), focusing on its synthesis, characterization, and potential applications for researchers and drug development professionals.
Physicochemical and Structural Characteristics
This compound is a hydroxylated derivative of the parent 1,4-benzodioxane. The introduction of the hydroxyl group at the C2 position creates a chiral center, a feature of paramount importance in medicinal chemistry, as stereoisomers often exhibit distinct pharmacological activities.[1]
Below is a summary of its key physicochemical properties, derived from computational models and data from related compounds.
| Property | Value | Source |
| CAS Number | 5770-59-2 | [5] |
| Molecular Formula | C₈H₈O₃ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Calculated XLogP3 | 1.1 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Solubility | Practically insoluble in water | [2] |
| Physical State | Expected to be a solid or oil at room temp. | Inferred |
Synthesis and Purification: A Guided Protocol
Proposed Synthetic Pathway
The most logical approach involves the reaction of catechol with a protected 2-bromoacetaldehyde or a similar synthetic equivalent, followed by deprotection and reduction. A more direct, albeit potentially lower-yielding, route would be the reaction of catechol with 2-bromo-1,1-diethoxyethane followed by acidic workup to reveal the aldehyde and subsequent reduction. An even more direct approach, presented below, utilizes glycidol (2,3-epoxy-1-propanol) as the C2-electrophile, which introduces the required hydroxyl functionality directly.
Step-by-Step Experimental Protocol
Materials:
-
Catechol
-
Glycidol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. To this mixture, add glycidol (1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes.
-
Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and dioxane ring protons. Based on data from similar structures, the following chemical shifts (in ppm, relative to TMS in CDCl₃) can be predicted[1]:
-
Aromatic Protons (4H): A multiplet in the range of δ 6.80-7.00 ppm.
-
C2-H Proton (1H): A multiplet around δ 5.0-5.2 ppm, coupled to the C3 protons.
-
C3-H Protons (2H): Two diastereotopic protons appearing as a multiplet around δ 4.1-4.4 ppm.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration-dependent, likely between δ 2.0-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Predicted chemical shifts are:
-
Aromatic Carbons: 4 signals between δ 115-125 ppm and 2 quaternary signals around δ 140-145 ppm.
-
C2 Carbon: A signal in the range of δ 95-100 ppm, shifted downfield due to the hydroxyl group.
-
C3 Carbon: A signal around δ 65-70 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of C₈H₈O₃.
-
Key Fragmentation Pathways:
-
Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z = 134.
-
Retro-Diels-Alder (RDA) type fragmentation of the dioxane ring is a characteristic pathway for this scaffold.
-
Cleavage of the C-O bond of the alcohol can lead to the loss of a CHO group (m/z = 29), giving a fragment at m/z = 123.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the ether and alcohol functionalities.
Applications in Drug Discovery and Development
While specific biological data for this compound is scarce, the extensive research on its parent scaffold provides a strong rationale for its utility as a building block in drug discovery programs.[3] The hydroxyl group at the C2 position serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Adrenergic Receptor Modulation: The 1,4-benzodioxane core is a key component of several α-adrenergic receptor antagonists.[7] The C2 position is crucial for stereospecific interactions with the receptor.
-
Anti-inflammatory Agents: Derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties, suggesting that this core can be used to develop novel anti-inflammatory drugs.[3]
-
Anticancer Therapeutics: The scaffold has been incorporated into compounds with cytotoxic activities, indicating its potential in oncology research.[3]
The hydroxyl group of this compound can be readily converted into other functional groups (e.g., esters, ethers, amines) to generate libraries of new chemical entities for high-throughput screening and lead optimization.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical substance, assuming potential hazards based on related compounds.[8][9]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a valuable, yet underexplored, building block in the field of medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The strategic placement of a hydroxyl group on the privileged 1,4-benzodioxane scaffold provides a key starting point for the synthesis of diverse compound libraries, enabling the exploration of new therapeutic agents across a wide range of biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.
References
Sources
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- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]
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- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1,4-benzodioxin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive analysis of the spectroscopic data of 2,3-dihydro-1,4-benzodioxin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a key intermediate and structural motif, a thorough understanding of its spectral signature is paramount for unambiguous identification, purity assessment, and the rational design of novel derivatives. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a mere listing of data, offering insights into the causal relationships between molecular structure and spectral features.
Introduction: The Significance of the 1,4-Benzodioxane Scaffold
The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules.[1][2][3] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for interacting with biological targets.[1] The introduction of a hydroxyl group at the 2-position, yielding this compound (also known as 2-hydroxy-1,4-benzodioxan), creates a chiral center and introduces a key functional group for further chemical elaboration.
Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development. It provides irrefutable evidence of molecular structure and is a critical component of regulatory submissions. This guide will detail the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, providing a robust framework for its analysis.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is essential for interpreting its spectra.
Figure 1: Chemical structure of this compound.
The key structural features that will dominate the spectroscopic data are:
-
Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in the aromatic region of the NMR spectra and specific C-H and C=C stretching vibrations in the IR spectrum.
-
Dioxane Ring: The saturated heterocyclic ring contains two diastereotopic protons on C3 and a methine proton on C2, leading to complex splitting patterns in the ¹H NMR spectrum.
-
Hydroxyl Group: This functional group will exhibit a characteristic O-H stretch in the IR spectrum and a labile proton signal in the ¹H NMR spectrum. The carbon it is attached to (C2) will be significantly deshielded in the ¹³C NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; for instance, using deuterated benzene can enhance the resolution of specific proton signals.[1] The spectrum is typically recorded on a 300 or 500 MHz spectrometer at room temperature.
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the dioxane ring protons, and the hydroxyl proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons | 6.8 - 7.0 | Multiplet | |
| H-2 | ~4.8 - 5.0 | Doublet of doublets | J ≈ 8, 3 Hz |
| H-3a (axial) | ~4.2 - 4.4 | Doublet of doublets | J ≈ 12, 8 Hz |
| H-3b (equatorial) | ~3.9 - 4.1 | Doublet of doublets | J ≈ 12, 3 Hz |
| OH | Variable (typically 2.0 - 4.0 in CDCl₃) | Singlet (broad) |
Causality Behind Assignments:
-
Aromatic Protons: These protons resonate in the downfield region due to the deshielding effect of the ring current. The substitution pattern on the benzene ring will influence their exact chemical shifts and multiplicities.
-
Dioxane Ring Protons: The protons on the saturated dioxane ring are in a more shielded environment compared to the aromatic protons.
-
H-2: This methine proton is deshielded by the adjacent oxygen atom and the hydroxyl group. It will be split by the two non-equivalent protons on C3.
-
H-3 Protons: These are diastereotopic due to the chiral center at C2. The geminal coupling between them will be large (~12 Hz). Each will also couple to the H-2 proton with different coupling constants, reflecting their dihedral angles.
-
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, using the same sample. Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required to obtain a good signal-to-noise ratio. Spectra are generally proton-decoupled, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum by removing C-H coupling.[4]
Data Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 95 - 100 |
| C-3 | 65 - 70 |
| Aromatic C (quaternary, C-O) | 140 - 145 |
| Aromatic C (quaternary, C-O) | 140 - 145 |
| Aromatic C-H | 120 - 125 |
| Aromatic C-H | 120 - 125 |
| Aromatic C-H | 115 - 120 |
| Aromatic C-H | 115 - 120 |
Causality Behind Assignments:
-
C-2: This carbon is significantly deshielded due to its attachment to two oxygen atoms (one from the ring and one from the hydroxyl group).
-
C-3: This methylene carbon is attached to an oxygen atom and is therefore found in the typical range for such carbons.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a range of approximately 25-30 ppm. The two quaternary carbons bonded to oxygen atoms are the most deshielded. The protonated aromatic carbons appear at higher field.
Infrared (IR) Spectroscopy
Experimental Protocol: IR spectra can be obtained from a neat sample (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory. The latter is a common and convenient method requiring minimal sample preparation. The spectrum is recorded over the mid-infrared range (typically 4000 - 400 cm⁻¹).
Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1270 - 1200 | C-O stretch (asymmetric) | Aryl ether |
| 1100 - 1000 | C-O stretch | Alcohol |
Causality Behind Assignments:
-
O-H Stretch: The broadness of this peak is a hallmark of hydrogen bonding.
-
C-H Stretches: The distinction between sp² (aromatic) and sp³ (aliphatic) C-H stretches is a reliable diagnostic tool.
-
C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-O Stretches: The spectrum will contain strong bands corresponding to the C-O bonds of the ether linkages and the alcohol.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV. This technique provides information about the molecular weight and fragmentation pattern of the compound.
Data Interpretation: The mass spectrum will show the molecular ion peak (M⁺) and several fragment ions.
| m/z | Ion | Interpretation |
| 152 | [C₈H₈O₃]⁺ | Molecular Ion (M⁺) |
| 136 | [C₈H₈O₂]⁺ | Loss of oxygen |
| 123 | [C₇H₇O₂]⁺ | Loss of CHO |
| 95 | [C₆H₇O]⁺ |
Causality Behind Fragmentation: The fragmentation pathways of this compound under EI conditions are influenced by the stability of the resulting ions. Common fragmentation patterns for related structures involve rearrangements and losses of small, stable neutral molecules. The molecular ion at m/z 152 confirms the molecular formula C₈H₈O₃.[5] Subsequent fragmentation provides further structural evidence.
Figure 2: A simplified potential fragmentation pathway for this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. By understanding the interplay between the molecule's structure and its spectral properties, researchers can confidently identify this compound, assess its purity, and use it as a building block for further chemical innovation. The detailed protocols and interpretations serve as a practical resource for scientists in the pharmaceutical and chemical industries.
References
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. Available at: [Link]
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1,4-Benzodioxin, 2,3-dihydro- - the NIST WebBook. Available at: [Link]
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Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]
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Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed. Available at: [Link]
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Primer on ¹³C NMR Spectroscopy | OpenOChem Learn. Available at: [Link]
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3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - ResearchGate. Available at: [Link]
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2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem. Available at: [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectrum of 2,3-Dihydro-1,4-benzodioxin-2-ol
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dihydro-1,4-benzodioxin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound, offering a blend of theoretical predictions, spectral interpretation, and practical experimental guidance. The 2,3-dihydro-1,4-benzodioxine scaffold is a significant motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] A thorough understanding of its spectral characteristics is therefore crucial for the synthesis and characterization of new chemical entities.
Introduction to this compound
This compound, also known as 2-hydroxy-1,4-benzodioxane, is a derivative of the 1,4-benzodioxan ring system. This parent structure is noted for its presence in a variety of drug candidates, where it often interacts with biological receptors and enzymes.[1] The introduction of a hydroxyl group at the C-2 position of the dioxane ring introduces a chiral center, making stereochemistry a critical factor in its biological activity and necessitating precise analytical techniques for characterization. ¹³C NMR spectroscopy is an indispensable tool in this regard, as it provides direct insight into the carbon skeleton of the molecule.[2] Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for unambiguous structural confirmation.
Predicted ¹³C NMR Spectrum and Peak Assignments
While a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound is not readily found in the literature, a highly accurate prediction can be made based on fundamental NMR principles, substituent effects, and spectral data from analogous compounds such as the parent 1,4-benzodioxan.[3][4] The prediction of ¹³C NMR spectra is a powerful and widely accepted method for structure verification and dereplication in chemical research.[5][6]
The structure of this compound possesses eight carbon atoms. Due to the lack of molecular symmetry, all eight carbons are chemically non-equivalent and are expected to produce eight distinct signals in a proton-decoupled ¹³C NMR spectrum.
Molecular Structure with Carbon Numbering
Caption: Structure of this compound with IUPAC numbering.
The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the influence of oxygen and hydroxyl substituents on aliphatic and aromatic carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 95 - 105 | Aliphatic carbon bonded to two highly electronegative oxygen atoms (one ether, one hydroxyl). This environment causes a significant downfield shift. |
| C-3 | 60 - 70 | Aliphatic carbon bonded to one electronegative oxygen atom (ether linkage). This is a typical range for a CH₂-O group. |
| C-5, C-8 | 115 - 120 | Aromatic CH carbons ortho to the oxygen-substituted carbons. They are shielded relative to C-6 and C-7. |
| C-6, C-7 | 120 - 125 | Aromatic CH carbons meta to the oxygen-substituted carbons. These experience less shielding and appear slightly further downfield. |
| C-4a, C-8a | 140 - 145 | Quaternary aromatic carbons directly attached to the ether oxygens. The direct attachment to oxygen causes a strong deshielding effect, shifting them significantly downfield. Quaternary carbons often exhibit weaker signal intensity.[7] |
Justification of Predicted Chemical Shifts:
-
Aliphatic Region (C-2 and C-3): The presence of electronegative oxygen atoms significantly deshields adjacent carbon nuclei, shifting their signals downfield.[8] The C-2 carbon is attached to two oxygen atoms (from the ether linkage and the hydroxyl group), placing it in the acetal/hemiacetal region, predicted here to be between 95-105 ppm. The C-3 carbon, being a methylene group attached to a single ether oxygen, is expected to resonate in the typical 60-70 ppm range for such carbons.[9]
-
Aromatic Region (C-4a to C-8a): The aromatic carbons are influenced by the electron-donating effect of the ether oxygens.
-
C-4a and C-8a: These are quaternary carbons directly bonded to the ether oxygens. This direct attachment causes the most significant downfield shift among the aromatic carbons, placing them in the 140-145 ppm range.
-
C-5, C-6, C-7, C-8: These are protonated aromatic carbons. Their chemical shifts are modulated by their position relative to the oxygen substituents. The carbons ortho and para to the oxygen atoms (C-5 and C-8) are more shielded due to resonance effects, while the meta carbons (C-6 and C-7) are less affected. This leads to a predicted clustering of these four signals in the 115-125 ppm range.
-
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, adherence to a rigorous and standardized protocol is essential. The following methodology is recommended for a standard Fourier Transform (FT) NMR spectrometer.
1. Sample Preparation:
- Weigh approximately 20-30 mg of high-purity this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for its versatility.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm), unless the solvent signal is to be used as a secondary reference.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration:
- Insert the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically done by optimizing the deuterium lock signal.
- Tune and match the ¹³C probe to the correct frequency (e.g., 125 MHz for a 500 MHz ¹H spectrometer).
3. Acquisition Parameters (Proton Decoupled ¹³C Spectrum):
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
- Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals are captured.[2]
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
- Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical range is from 128 to 1024 scans, depending on the sample concentration.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Perform a baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
Experimental Workflow Diagram
Caption: Workflow for the acquisition and processing of a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum is a definitive analytical technique for the structural confirmation of this compound. Based on established principles of chemical shifts and data from related structures, a clear and interpretable spectrum with eight distinct signals is predicted. The aromatic carbons are expected to resonate between 115-145 ppm, while the aliphatic carbons of the dioxane ring, heavily influenced by the oxygen substituents, are predicted in the 60-105 ppm range. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum, enabling the unambiguous assignment of each carbon atom and confirming the molecular structure, which is a critical step in the development of new therapeutics based on the 1,4-benzodioxan scaffold.
References
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MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules. Available at: [Link]
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MDPI. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
-
ResearchGate. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available at: [Link]
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SpectraBase. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide. Available at: [Link]
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Beilstein Journals. Search Results - BJOC. Available at: [Link]
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ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1974). Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Available at: [Link]
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ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]
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AIR Unimi. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Chirality. Available at: [Link]
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ResearchGate. Table 4. ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]
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PMC - NIH. (2019). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences. Available at: [Link]
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NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality. Available at: [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
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Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available at: [Link]
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NPTEL. ¹³C NMR spectroscopy. Available at: [Link]
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GC-MS analysis of 2,3-Dihydro-1,4-benzodioxin-2-ol
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dihydro-1,4-benzodioxin-2-ol
Authored by: A Senior Application Scientist
Abstract
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Its hydroxylated metabolite, this compound, represents a key analyte in drug metabolism studies and synthetic chemistry. Accurate and robust quantification of this compound requires a highly selective and sensitive analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application, offering superior chromatographic resolution and definitive structural identification. This guide provides a comprehensive, field-proven methodology for the analysis of this compound, moving beyond a simple recitation of steps to explain the fundamental causality behind critical experimental choices. We will explore the challenges inherent to the analyte's structure, detail a validated derivatization protocol, and elucidate its mass spectral fragmentation pathway.
The Analyte: Understanding this compound
This compound (Molecular Formula: C₈H₈O₃, Molecular Weight: 168.15 g/mol ) is a heterocyclic compound featuring a benzene ring fused to a dioxin ring, with a hydroxyl group at the 2-position.[2] This structure is of significant interest in the development of anti-inflammatory and anticancer agents.[3]
The Core Analytical Challenge: The presence of the secondary alcohol (-OH) functional group presents the primary obstacle for direct GC analysis. Polar, protic groups like hydroxyls tend to interact strongly with active sites on the GC inlet liner and column stationary phase. This interaction leads to undesirable chromatographic effects such as poor peak shape (tailing), reduced analyte response, and potential thermal degradation in the hot inlet. To ensure a robust and reproducible analysis, this polar group must be chemically modified.
The Strategic Imperative: Chemical Derivatization
Derivatization is a cornerstone of GC analysis for polar compounds.[4] It is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, the objective is to cap the reactive hydroxyl group, thereby increasing the molecule's volatility and thermal stability.[5]
Silylation: The Method of Choice Silylation is the reaction of a hydroxyl group with a silylating agent to form a trimethylsilyl (TMS) ether. This is the preferred method for its efficiency and the stability of the resulting derivative. The most common and effective reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The reaction proceeds as follows:
Caption: Overall workflow for the GC-MS analysis.
Table 1: Recommended GC-MS Operating Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |
| Column | Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | MS-compatible phase providing excellent separation for a wide range of semi-volatile compounds. [6] |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | An initial hold allows for solvent focusing, while the ramp provides efficient separation from matrix components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible, library-searchable fragmentation patterns. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency and prevents contamination. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and confirmation. SIM mode provides enhanced sensitivity for targeted quantification. |
Mass Spectral Interpretation: Elucidating the Fragmentation Pathway
Understanding the fragmentation of the derivatized molecule is essential for confident identification. The TMS derivative of this compound has a molecular weight of 240.26 g/mol . Its electron ionization mass spectrum is predicted to exhibit several characteristic ions.
Caption: Proposed EI fragmentation pathway of the TMS derivative.
Table 2: Key Diagnostic Ions and Their Origins
| m/z | Proposed Ion Structure / Origin | Significance |
| 240 | [C₁₁H₁₆O₃Si]⁺• (Molecular Ion) | Confirms the molecular weight of the derivatized analyte. Its presence indicates the derivative is stable under the chosen conditions. |
| 225 | [M - •CH₃]⁺ | A characteristic and often abundant fragment for TMS derivatives, resulting from the loss of a methyl radical from the silyl group. |
| 209 | [M - •CHO]⁺ | A potential fragment arising from the cleavage of the dioxin ring. |
| 123 | [C₇H₇O₂]⁺ | Represents a stable fragment of the benzodioxin ring system after the loss of the silylated side chain. |
| 73 | [Si(CH₃)₃]⁺ | A ubiquitous and diagnostic ion for TMS-derivatized compounds, representing the trimethylsilyl cation. |
Method Validation and Quality Assurance
To ensure the trustworthiness of the data, a rigorous validation process must be undertaken.
-
Linearity: A calibration curve should be prepared using at least five concentration levels of the derivatized standard. The response should be linear with a correlation coefficient (r²) > 0.995.
-
Precision and Accuracy: Assessed by analyzing replicate samples at multiple concentrations. Precision is expressed as the relative standard deviation (RSD), which should be <15%. Accuracy is determined by the percent recovery, which should typically be within 85-115%. [7]* Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Quality Control: Routine analysis should include blanks to check for system contamination, and quality control (QC) samples at low, medium, and high concentrations to monitor the ongoing performance of the method.
Conclusion
The is a robust and reliable method when approached with a sound understanding of the analyte's chemistry. The strategic use of silylation is not merely a procedural step but a fundamental necessity to overcome the challenges posed by the hydroxyl group, ensuring high-quality chromatographic performance. The detailed protocol and fragmentation analysis provided in this guide serve as a comprehensive resource for researchers in drug development and related fields, enabling the accurate and confident determination of this important compound.
References
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Al-Hiari, Y. M. (2025). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
-
Armano, E., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]
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Al-Zoubi, M. S., et al. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]
-
Shimadzu Scientific Instruments. (2025). Determination of Dioxin in Food by GC-MS/MS Coupled with Boosted Efficiency Ion Source (BEIS). [Link]
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Poole, C. F. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
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Agilent. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. [Link]
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Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
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Ololade, Z. S. (2022). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
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Khan, K. M., et al. (2018). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]
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Akhtar, W., et al. (2020). Methylene‐bearing sulfur‐containing cyanopyrimidine derivatives for treatment of cancer: Part‐II. ResearchGate. [Link]
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NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. [Link]
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PubChem. (n.d.). This compound. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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LCGC. (2020). Advances in Gas Chromatography for Optimal Dioxin GC Separation. [Link]
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Kintz, P., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]
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Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]
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Khan, K. M., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. [Link]
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-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
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An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol from Catechol
Abstract: The 2,3-dihydro-1,4-benzodioxin (or 1,4-benzodioxane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique conformation and electronic properties allow for targeted interactions with a variety of biological receptors. This guide provides a comprehensive, field-proven methodology for the synthesis of 2,3-dihydro-1,4-benzodioxin-2-ol, a valuable chiral intermediate, starting from the readily available precursor, catechol. While a direct one-pot conversion is not prominently documented, this whitepaper details a robust and logical two-stage synthetic strategy involving the formation of a key lactone intermediate followed by its selective reduction. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility for researchers in drug discovery and chemical development.
Strategic Overview: A Retrosynthetic Approach
A direct, single-step hydroxylation of the 1,4-benzodioxane ring at the C2 position is challenging and often lacks regioselectivity. A more reliable and controllable strategy involves the initial construction of a carbonyl group at the C2 position, which can then be cleanly reduced to the desired hydroxyl functionality. This retrosynthetic analysis forms the foundation of our proposed pathway.
Caption: Retrosynthetic analysis for this compound.
This strategy is divided into two primary stages:
-
Stage 1: Synthesis of the Lactone Intermediate (2,3-Dihydro-1,4-benzodioxin-2-one).
-
Stage 2: Selective Reduction to this compound.
Stage 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one
The formation of the heterocyclic ring and the introduction of the C2-carbonyl group are achieved in a single, efficient reaction between catechol and chloroacetyl chloride.[3]
Mechanistic Rationale
The reaction proceeds via a tandem acylation and intramolecular Williamson ether synthesis.
-
Acylation: The more nucleophilic phenoxide (formed in situ or by addition of a base) attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Intramolecular Cyclization: The adjacent hydroxyl group, upon deprotonation, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This SN2 displacement of the chloride ion forms the six-membered dioxane ring, yielding the stable lactone (a cyclic ester).
Sources
Methodological & Application
Asymmetric Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol Enantiomers: Application Notes and Protocols
Introduction: The Significance of Chiral 2,3-Dihydro-1,4-benzodioxin-2-ol
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique conformation and ability to interact with biological receptors and enzymes have made it a cornerstone in the development of therapeutics targeting a wide range of conditions.[1] The introduction of a stereocenter at the C2 position, as in this compound, adds a critical dimension to its molecular architecture and biological activity. The precise three-dimensional arrangement of substituents around this chiral center often dictates the molecule's efficacy and interaction with its biological target. Consequently, the ability to synthesize enantiomerically pure forms of this alcohol is of paramount importance for the development of new and improved pharmaceuticals.
This comprehensive guide provides detailed application notes and protocols for two robust and distinct methods for the asymmetric synthesis of the (R)- and (S)-enantiomers of this compound: Enzymatic Kinetic Resolution (EKR) and Sharpless Asymmetric Dihydroxylation (AD) . These methods offer orthogonal approaches to accessing the desired chiral building blocks, each with its own set of advantages and mechanistic underpinnings.
Method 1: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a powerful and environmentally benign strategy for the separation of enantiomers. This method leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the resolution of racemic this compound, a lipase-catalyzed transesterification is a highly effective approach.
Causality Behind Experimental Choices
-
Enzyme Selection: Candida antarctica Lipase B (CALB), often immobilized for enhanced stability and reusability, is a workhorse in asymmetric synthesis due to its broad substrate scope and high enantioselectivity.[3] Its active site can effectively differentiate between the two enantiomers of the racemic alcohol, leading to a highly selective acylation of one enantiomer.
-
Acyl Donor: Vinyl acetate is an excellent acyl donor for lipase-catalyzed resolutions. The transesterification reaction with vinyl acetate is essentially irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This prevents the reverse reaction and drives the resolution to higher conversion and enantiomeric excess.
-
Solvent: A non-polar organic solvent such as toluene or hexane is typically used to ensure the enzyme remains active and to facilitate the dissolution of the substrate and acyl donor.
-
Temperature: The reaction is generally carried out at a mild temperature (e.g., 30-40 °C) to maintain the stability and activity of the enzyme.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the Enzymatic Kinetic Resolution of racemic this compound.
Detailed Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: To a solution of racemic this compound (1.0 g, 6.57 mmol) in toluene (20 mL) in a 50 mL round-bottom flask, add vinyl acetate (1.2 mL, 13.14 mmol, 2.0 equiv).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435, 100 mg).
-
Incubation: Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration and wash it with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted (R)-alcohol and the (S)-acetate, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-2,3-dihydro-1,4-benzodioxin-2-ol and (S)-2,3-dihydro-1,4-benzodioxin-2-yl acetate.
-
Hydrolysis of Acetate (Optional): The enantiopure (S)-alcohol can be obtained by hydrolysis of the (S)-acetate using a mild base such as potassium carbonate in methanol.
| Parameter | Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High enantioselectivity and stability |
| Substrate | Racemic this compound | Starting material for resolution |
| Acyl Donor | Vinyl Acetate | Irreversible acylation |
| Solvent | Toluene | Good solubility, compatible with enzyme |
| Temperature | 30 °C | Optimal for enzyme activity and stability |
| Monitoring | Chiral HPLC | To determine conversion and enantiomeric excess |
Method 2: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4] This approach allows for the direct installation of chirality from an achiral starting material. To synthesize the enantiomers of this compound, the exocyclic alkene, 2-methylene-2,3-dihydro-1,4-benzodioxin, is a suitable precursor.
Causality Behind Experimental Choices
-
Precursor Synthesis: 2-Methylene-2,3-dihydro-1,4-benzodioxin can be synthesized from the commercially available 1,4-benzodioxan-2-carboxylic acid through a multi-step sequence involving reduction to the alcohol, oxidation to the aldehyde, and a subsequent Wittig reaction.
-
Catalyst System (AD-mix): The commercially available AD-mix-α and AD-mix-β formulations contain the osmium catalyst (K₂OsO₂(OH)₄), a chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[4] The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced.
-
Additive (Methanesulfonamide): The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, which in turn can improve the turnover frequency and enantioselectivity of the reaction, particularly for certain classes of olefins.[1]
-
Solvent System: A biphasic solvent system of t-butanol and water is used to dissolve both the organic substrate and the inorganic salts of the AD-mix.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation to synthesize enantiopure this compound.
Detailed Protocol: Sharpless Asymmetric Dihydroxylation
Part A: Synthesis of 2-Methylene-2,3-dihydro-1,4-benzodioxin
-
Reduction: Reduce 1,4-benzodioxan-2-carboxylic acid to the corresponding alcohol using a suitable reducing agent like LiAlH₄ in THF.
-
Oxidation: Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
-
Wittig Reaction: React the aldehyde with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in THF to yield 2-methylene-2,3-dihydro-1,4-benzodioxin. Purify by column chromatography.
Part B: Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer) (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water (5 mL each per 1 mmol of alkene). Add methanesulfonamide (0.1 g, 1.05 mmol, 1.0 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Substrate Addition: Add 2-methylene-2,3-dihydro-1,4-benzodioxin (1 mmol) to the stirred mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
| Parameter | Condition | Rationale |
| Catalyst System | AD-mix-α or AD-mix-β | Commercially available, reliable enantioselectivity |
| Substrate | 2-Methylene-2,3-dihydro-1,4-benzodioxin | Prochiral alkene precursor |
| Additive | Methanesulfonamide | Accelerates catalysis, improves ee |
| Solvent System | t-Butanol/Water (1:1) | Biphasic system to dissolve all components |
| Temperature | 0 °C to room temperature | Controlled reaction conditions |
| Work-up | Sodium sulfite quench | Reduces residual osmium species |
Characterization and Quality Control
Ensuring the enantiopurity and structural integrity of the synthesized this compound enantiomers is a critical final step.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.
-
Representative Method:
-
Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Chiralpak AD-H or Chiralcel OD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.[5]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where the benzodioxane ring absorbs (e.g., 254 nm).
-
-
Self-Validation: A racemic sample of this compound should be injected first to determine the retention times of both enantiomers and to confirm that the method is capable of separating them. The enantiomeric excess of the synthesized samples can then be calculated from the peak areas of the two enantiomers.
Optical Rotation
The specific optical rotation is a fundamental physical property of a chiral compound and can be used to confirm its enantiomeric purity and absolute configuration, provided a literature value for the pure enantiomer is available.
-
Measurement: The optical rotation is measured using a polarimeter. The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.[7] The measurement is typically performed at the sodium D-line (589 nm) and a specified temperature (e.g., 20 °C).
-
Expected Results: Enantiomers will have specific rotations of equal magnitude but opposite signs.[8] For example, if the (R)-enantiomer has a specific rotation of -X°, the (S)-enantiomer will have a specific rotation of +X°.
Conclusion
The asymmetric synthesis of the enantiomers of this compound is a crucial undertaking for the advancement of medicinal chemistry and drug development. The two detailed protocols provided herein, Enzymatic Kinetic Resolution and Sharpless Asymmetric Dihydroxylation, offer reliable and versatile strategies for accessing these valuable chiral building blocks. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific enantiomer required. By carefully following these protocols and implementing the described characterization techniques, researchers can confidently produce enantiomerically pure this compound for their research and development endeavors.
References
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Available at: [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. Available at: [Link]
-
MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.4: Optical Activity. Available at: [Link]
-
YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Available at: [Link]
-
NIH. (n.d.). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Available at: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
Tropical Journal of Pharmaceutical Research. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available at: [Link]
-
TSI Journals. (2007). chemistry-and-pharmacology-of-benzodioxanes.pdf. Available at: [Link]
-
Elsevier. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Available at: [Link]
-
Andrew G. Myers Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Chiral-HPLC separation of compound 1 (pure enantiomer—left) and... Available at: [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
Application Note: A Validated Protocol for the Purification of 2,3-Dihydro-1,4-benzodioxin-2-ol via Flash Column Chromatography
Abstract
This application note provides a comprehensive and technically detailed guide for the purification of 2,3-Dihydro-1,4-benzodioxin-2-ol, a key heterocyclic intermediate. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Achieving high purity of its derivatives is therefore critical for reliable downstream applications, including biological screening and drug development. This document outlines a robust methodology centered on normal-phase flash column chromatography, detailing everything from mobile phase selection using Thin-Layer Chromatography (TLC) to final product isolation. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducibility and high-purity outcomes.
Introduction: The Imperative for Purity
The 2,3-dihydro-1,4-benzodioxine moiety is a cornerstone in the synthesis of diverse therapeutic agents. The introduction of a hydroxyl group at the 2-position creates a chiral center and a moderately polar molecule, this compound. The precise configuration and purity of such molecules are crucial determinants of their pharmacological properties.[1] Synthetic routes to this compound, often proceeding from catechol and suitable three-carbon synthons, can yield a crude product containing unreacted starting materials, catalysts, and side-products.
Column chromatography is a powerful and widely adopted technique for the purification of organic compounds in a laboratory setting.[2] Its efficacy relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a liquid mobile phase. This guide provides a validated, step-by-step protocol to isolate this compound in high purity.
Principle of Separation: Exploiting Polarity
The purification strategy hinges on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is rich in polar silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane and ethyl acetate, serves as the mobile phase.
-
Mechanism of Separation: The crude mixture is applied to the top of the silica column. As the mobile phase flows through, components begin to travel down the column.
-
Polar Compounds: The target molecule, this compound, contains a polar hydroxyl (-OH) group and two ether linkages. These groups form hydrogen bonds and dipole-dipole interactions with the polar silanol groups of the silica gel. This strong adsorption slows its movement down the column.
-
Non-polar Impurities: Less polar impurities (e.g., unreacted starting materials, non-polar side-products) have a weaker affinity for the silica gel and are more soluble in the mobile phase. Consequently, they travel down the column more quickly.
-
Highly Polar Impurities: Very polar impurities will adsorb very strongly to the silica and may not elute with the initial solvent system.
-
By carefully selecting the polarity of the mobile phase, a "sweet spot" is found where the desired compound moves at an optimal rate, allowing for its clean separation from faster and slower-moving impurities.
Pre-Purification Workflow: Method Development with TLC
Attempting column chromatography without prior method development is inefficient. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35. This Rf value typically ensures good separation on a column without requiring excessively large volumes of solvent.
Protocol for TLC Analysis:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined mobile phase mixture (e.g., start with 4:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front nears the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm). If compounds are not UV-active, use an iodine chamber or a potassium permanganate stain.
-
Calculate Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize:
-
If the Rf is too high (>0.4), the eluent is too polar. Increase the proportion of the non-polar solvent (hexane).
-
If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[3] Iterate until the target Rf is achieved.
-
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for flash chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | Offers a wide polarity range with good solubility for the compound and impurities. Common starting ratios are 9:1, 4:1, and 2:1. |
| Target Rf (TLC) | 0.25 - 0.35 | Provides optimal separation on the column, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening). |
| Visualization | UV light (254 nm), KMnO₄ stain | The aromatic ring of the benzodioxin structure is UV-active. The hydroxyl group will react with permanganate stain. |
Detailed Purification Protocol
This protocol describes a standard flash column chromatography procedure. The scale can be adjusted based on the amount of crude material.
4.1. Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Technical grade solvents (Hexane, Ethyl Acetate)
-
Crude this compound
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
Round bottom flask
-
Rotary evaporator
-
TLC plates, chamber, and visualization tools
4.2. Column Packing (Slurry Method) The slurry method is superior to dry packing as it minimizes the risk of trapping air bubbles and creating channels, which would severely degrade separation performance.[2]
-
Secure the Column: Clamp the column perfectly vertically to a retort stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[2]
-
Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 40-60g of silica per 1g of crude mixture). Add the initial, least polar eluent determined by TLC and stir to create a homogenous slurry with no air bubbles.[2]
-
Pack the Column: Pour the slurry into the column in a single, swift motion. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica bed.
-
Equilibrate: Once the silica has settled, add a ~1 cm layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the mobile phase until the bed is stable and equilibrated. Never let the solvent level drop below the top of the sand layer.
4.3. Sample Loading (Dry Loading) Dry loading is highly recommended as it ensures the sample is introduced to the column as a narrow, concentrated band, leading to superior resolution compared to wet loading.
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1.5-2 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[2]
-
Carefully add the dry-loaded sample powder to the top of the prepared column.
4.4. Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the column, ensuring the top surface is not disturbed.
-
Apply Pressure: Apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 5 cm per minute (flash chromatography).[2]
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions).
-
Monitor Progress: Systematically spot every few fractions on a TLC plate to track the elution of compounds. Multiple spots can be run on the same plate for direct comparison.
4.5. Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the pure target compound.
-
Pool and Concentrate: Combine the identified pure fractions into a pre-weighed round bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator.[2]
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visual Workflow and Summary
The entire purification process can be visualized as a logical sequence of steps, each validated by analytical checks.
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a detailed and validated protocol for the purification of this compound using flash column chromatography. By following the systematic approach of method development with TLC and employing best practices for column packing and sample loading, researchers can consistently obtain this valuable intermediate with high purity. The emphasis on the underlying scientific principles empowers the user to troubleshoot and adapt this method for related compounds, ensuring robust and reproducible purification outcomes essential for success in chemical synthesis and drug discovery.
References
-
Di Martino, R. M. C., et al. (2024). Assignment of the Diastereomer Configuration of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine by NMR and Molecular Modeling. MDPI. Available at: [Link]
-
Plaskon, A. S., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available at: [Link]
-
Siddiqui, Z. N., & Rahman, A. (2007). Chemistry and pharmacology of benzodioxanes-a review. Trade Science Inc. Available at: [Link]
- Various Authors. (n.d.). 1.2.2. 1,4-Benzodioxins. Thieme Chemistry.
-
SIELC Technologies. (2018). 1,4-Benzodioxin, 2,3-dihydro-. Available at: [Link]
- Royal Society of Chemistry. (2020). Supporting Information for a relevant article.
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. This forum discussion provides a practical example of how eluent polarity affects Rf values. Available at: [Link]
Sources
The Lynchpin of Adrenergic Blockade: Application Notes on 2,3-Dihydro-1,4-benzodioxin-2-ol in Medicinal Chemistry
Introduction: Unveiling the Privileged Scaffold
The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure, combined with the electronic properties of the fused benzene ring and the dioxane oxygens, provides an ideal framework for molecular recognition by various biological targets. This guide focuses on a particularly valuable derivative, 2,3-Dihydro-1,4-benzodioxin-2-ol, and its pivotal role as a synthetic intermediate in the development of potent therapeutics, most notably in the realm of adrenergic receptor antagonists.
At the heart of its utility lies the reactive hydroxyl group at the C2 position of the dioxane ring. This functional group serves as a versatile handle for introducing a wide array of pharmacophores, enabling the fine-tuning of a molecule's pharmacological profile. The chirality at this position also introduces a critical element for stereospecific interactions with biological receptors, often leading to significant differences in potency and selectivity between enantiomers.[3]
This document will provide a comprehensive overview of the synthesis, derivatization, and application of this compound, with a specific focus on its application in the synthesis of alpha-1 adrenergic blockers, a clinically significant class of antihypertensive agents.
Core Synthesis Protocol: From Carboxylic Acid to Key Alcohol Intermediate
While various methods exist for the synthesis of substituted 1,4-benzodioxanes, a reliable and scalable route to the key intermediate, (2,3-dihydro-1,4-benzodioxin-2-yl)methanol, involves the reduction of the corresponding carboxylic acid or its ester.[4] This approach is favored for its high yield and the ready availability of the starting material, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
Protocol 1: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol
This two-step protocol first involves the esterification of the commercially available carboxylic acid, followed by its reduction to the primary alcohol.
Step 1: Esterification of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
-
Rationale: The conversion of the carboxylic acid to its methyl ester is performed to facilitate a cleaner and more efficient reduction in the subsequent step.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | 1.0 | 180.16 | 10.0 g |
| Methanol (anhydrous) | solvent | 32.04 | 200 mL |
| Sulfuric Acid (concentrated) | catalytic | 98.08 | 1 mL |
Procedure:
-
To a stirred suspension of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous methanol at 0-5 °C, slowly add concentrated sulfuric acid.
-
Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate as a white solid.
Step 2: Reduction to (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol
-
Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g ester) |
| Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | 1.0 | 194.18 | 10.0 g |
| Lithium Aluminum Hydride (LAH) | 1.5 | 37.95 | 2.9 g |
| Tetrahydrofuran (THF, anhydrous) | solvent | 72.11 | 150 mL |
Procedure:
-
To a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again, until a granular precipitate is formed.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Concentrate the filtrate in vacuo to yield (2,3-dihydro-1,4-benzodioxin-2-yl)methanol as a white solid.
Application in the Synthesis of Doxazosin: A Potent Alpha-1 Adrenergic Antagonist
A prime example of the utility of the 2,3-dihydro-1,4-benzodioxin scaffold is in the synthesis of Doxazosin, a widely prescribed medication for the treatment of hypertension and benign prostatic hyperplasia.[1][5] Doxazosin functions as a selective antagonist of α1-adrenergic receptors, leading to vasodilation and a decrease in blood pressure.[5][6] The synthesis of Doxazosin utilizes an activated derivative of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
Workflow for Doxazosin Synthesis
Caption: Synthetic workflow for Doxazosin.
Protocol 2: Synthesis of Doxazosin from 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
This protocol outlines the coupling of the benzodioxin moiety with the quinazoline core to form Doxazosin.[7][8]
Step 1: Activation of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
-
Rationale: The carboxylic acid is activated with a coupling agent, such as N,N'-Carbonyldiimidazole (CDI), to form a highly reactive acyl imidazole intermediate, facilitating subsequent amide bond formation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 5g scale) |
| 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | 1.0 | 180.16 | 5.0 g |
| N,N'-Carbonyldiimidazole (CDI) | 1.1 | 162.15 | 4.9 g |
| Tetrahydrofuran (THF, anhydrous) | solvent | 72.11 | 100 mL |
Procedure:
-
To a stirred solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous THF, add CDI portion-wise at room temperature.
-
Stir the mixture for 1-2 hours, or until the evolution of CO2 ceases, indicating the formation of the acyl imidazole intermediate.
Step 2: Coupling with the Quinazoline Moiety
-
Rationale: The activated acyl imidazole reacts with the primary amine of the quinazoline component to form the final amide bond of Doxazosin.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | 1.0 | 275.32 | 7.6 g |
| Activated Carboxylic Acid Solution | 1.0 | - | - |
Procedure:
-
To the solution of the activated carboxylic acid from Step 1, add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent system (e.g., dichloromethane/methanol) and purify by column chromatography or recrystallization to obtain Doxazosin as a white to off-white solid.
Pharmacological Context: Mechanism of Action of Doxazosin
Doxazosin exerts its therapeutic effect by selectively blocking α1-adrenergic receptors located on vascular smooth muscle.[5][9] In the sympathetic nervous system, norepinephrine released from nerve terminals binds to these receptors, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By competitively inhibiting the binding of norepinephrine, Doxazosin induces vasodilation of both arteries and veins, resulting in a decrease in total peripheral resistance and a lowering of blood pressure.[6]
Signaling Pathway of α1-Adrenergic Receptor Antagonism
Caption: Mechanism of Doxazosin action.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of Doxazosin and related compounds have highlighted the importance of the 2,3-dihydro-1,4-benzodioxin moiety for high-affinity binding to the α1-adrenergic receptor.[10] Key observations include:
-
The Benzodioxin Ring: This rigid, bicyclic system is crucial for orienting the molecule within the receptor's binding pocket.
-
The Piperazine Linker: The piperazine ring provides a necessary spacer and contributes to the overall basicity of the molecule, which is important for receptor interaction.
-
The Quinazoline Core: This portion of the molecule is essential for the antagonist activity.
Conclusion
This compound and its immediate derivatives represent a vital class of intermediates in medicinal chemistry. Their utility is exemplified in the synthesis of potent and selective α1-adrenergic antagonists like Doxazosin. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this privileged scaffold in the discovery and development of novel therapeutics.
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]
-
U'Ren, D., & Peroutka, S. J. (1981). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Journal of Pharmacology and Experimental Therapeutics, 216(1), 57–62. [Link]
- Google Patents. (2012). Process for the preparation of doxazosin and salts thereof. EP2421857B1.
-
Testa, R., Cignarella, G., Bazzoni, D., Biondi, P. A., & Schiavone, A. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(14), 1997–2002. [Link]
-
Pujol, M. D., Rosell, G., & Vázquez, M. T. (1993). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). Il Farmaco, 48(6), 829–836. [Link]
-
Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (2024). (3-Methylene-2,3-dihydronaphtho[2,3-b][1][7]dioxin-2-yl)methanol. Molbank, 2024(1), M1783. [Link]
-
CVPharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from [Link]
-
LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Thangam, E. B., Jemima, E. A., Singh, H., & Baig, M. S. (2018). Doxazosin. In StatPearls. StatPearls Publishing. [Link]
- Google Patents. (2010). Process for the preparation of doxazosin and salts thereof. WO2010109185A2.
-
Daicel Pharma Standards. (n.d.). Doxazosin Impurities Manufacturers & Suppliers. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
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Application Notes and Protocols for the Synthesis and Evaluation of 2,3-Dihydro-1,4-benzodioxin Derivatives as Anti-inflammatory Agents
Abstract: The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel 2,3-dihydro-1,4-benzodioxin derivatives and the subsequent evaluation of their anti-inflammatory activity. We present detailed, field-proven protocols for chemical synthesis, robust in vitro cellular assays, and a standard in vivo model of acute inflammation. Furthermore, we delve into the mechanistic underpinnings of their anti-inflammatory effects, focusing on key signaling pathways, and discuss critical structure-activity relationships (SAR) to guide future drug design and optimization efforts.
Introduction: The Promise of the Benzodioxin Scaffold
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant side effects. This necessitates the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles. The 2,3-dihydro-1,4-benzodioxin ring system has emerged as a promising template for designing such agents. Its unique conformational properties and synthetic tractability allow for the creation of diverse chemical libraries. This guide offers a validated workflow, from benchtop synthesis to biological characterization, to accelerate the discovery of potent benzodioxin-based anti-inflammatory drug candidates.
Section 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives
The synthetic strategy for this class of compounds often begins with the commercially available 2,3-dihydro-1,4-benzodioxine, which can be functionalized to introduce a variety of substituents on the aromatic ring. A common and effective approach involves electrophilic substitution reactions, such as Friedel-Crafts acylation, to install a key functional group that serves as a handle for further derivatization.
For instance, the synthesis of aryl acetic acid derivatives, a class of compounds known for their anti-inflammatory properties, can be achieved via a multi-step sequence starting with acetylation, followed by a Willgerodt–Kindler reaction.[1] This transformation is particularly valuable as it converts an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the desired carboxylic acid.
Caption: General synthetic pathway for 2,3-dihydro-1,4-benzodioxin acetic acid derivatives.
Protocol 1: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
This protocol details a reliable method for synthesizing a core benzodioxin derivative, adapted from established literature.[1]
Step 1: Acetylation of 2,3-Dihydro-1,4-benzodioxine
-
Rationale: This Friedel-Crafts acetylation introduces a crucial acetyl group at the 6-position, which is the starting point for building the acetic acid side chain. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the acetyl chloride electrophile.
-
To a stirred solution of 2,3-dihydro-1,4-benzodioxine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Carefully quench the reaction by pouring it onto crushed ice and extracting with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting ketone by column chromatography or recrystallization.
Step 2: Willgerodt–Kindler Reaction
-
Rationale: This reaction uniquely transforms the acetyl group into a thioamide. The use of sulfur and a high-boiling amine like morpholine is characteristic of this transformation, which proceeds through a series of complex rearrangements.
-
Mix the 6-acetyl-2,3-dihydro-1,4-benzodioxine (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours.
-
Cool the reaction mixture and pour it into cold water.
-
The resulting solid thioamide can be collected by filtration and washed with water.
Step 3: Hydrolysis to Carboxylic Acid
-
Rationale: Basic hydrolysis is a standard method to convert the thioamide into the corresponding carboxylic acid.
-
Suspend the crude thioamide in a solution of sodium hydroxide (e.g., 2N NaOH).
-
Heat the mixture to reflux for 12-18 hours until the evolution of ammonia ceases.
-
Cool the solution to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate with concentrated HCl to a pH of ~2.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 2: Evaluation of Anti-inflammatory Activity
A tiered screening approach is recommended, beginning with high-throughput in vitro assays to identify initial hits, followed by a more complex in vivo model to confirm efficacy.
Caption: A hierarchical workflow for identifying and validating anti-inflammatory lead compounds.
In Vitro Assays: Primary Screening
Protocol 2: Fluorometric COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin G2. The assay uses a fluorescent probe that reacts with this product, and the resulting fluorescence is proportional to enzyme activity.[2] A decrease in fluorescence in the presence of the test compound indicates inhibition.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.[3]
-
Prepare a 10X working solution of the test compound in a suitable solvent (e.g., DMSO), then dilute to 1X with COX Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor wells: Add 10 µL of the diluted test compound.
-
Background wells: Set up wells without the enzyme to measure background fluorescence.
-
Add 80 µL of the Master Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Add 10 µL of reconstituted COX-2 enzyme to the EC and inhibitor wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Immediately begin measuring fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined using the formula: % Inhibition = [(Slope_EC - Slope_Inhibitor) / Slope_EC] * 100. IC₅₀ values can be determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: Inflammation can be induced in vitro by treating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of bacterial cell walls.[4] This stimulation leads to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[5] NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite, measured using the Griess reagent, serves as an indicator of NO production.[6] A reduction in nitrite levels indicates anti-inflammatory activity.
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the synthesized benzodioxin derivatives for 1-2 hours.
-
Induce inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the vehicle control.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
| Assay | Principle | Endpoint | Key Reagents | Reference Drug |
| COX-2 Inhibition | Enzymatic reaction | Fluorescence (Ex/Em = 535/587 nm) | Human COX-2, Arachidonic Acid, Fluorescent Probe | Celecoxib |
| NO Production | Cellular response to LPS | Absorbance (540 nm) | RAW 264.7 cells, LPS, Griess Reagent | Dexamethasone |
In Vivo Assay: Efficacy Confirmation
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[7][8] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[9] The ability of a test compound to reduce this swelling indicates its in vivo anti-inflammatory efficacy.
-
Animal Handling:
-
Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.[9]
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Procedure:
-
Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Ibuprofen), and test compound groups (at various doses).
-
Administer the test compounds or reference drug intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Section 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
The anti-inflammatory effects of novel compounds are often mediated by their interaction with complex intracellular signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]
NF-κB Signaling Pathway: The NF-κB transcription factor is a master regulator of inflammation.[12] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκBα.[13] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[10][14] Many anti-inflammatory compounds act by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Structure-Activity Relationships (SAR): Understanding SAR is crucial for optimizing lead compounds. For 2,3-dihydro-1,4-benzodioxin derivatives, the nature and position of substituents on the aromatic ring significantly influence their anti-inflammatory activity.[1][15]
-
Aryl Acetic/Propionic Acid Moiety: The presence of an acidic functional group, such as a carboxylic acid, is a common feature in many NSAIDs and appears important for activity, likely by mimicking arachidonic acid and interacting with the active site of COX enzymes.[1]
-
Lipophilic Groups: The introduction of lipophilic substituents on the benzodioxin ring can enhance membrane permeability and interaction with hydrophobic pockets in target enzymes.
-
Electron-Withdrawing/Donating Groups: The electronic properties of substituents can modulate the pKa of the acidic group and influence binding interactions.
Systematic modification of the benzodioxin core and analysis of the resulting changes in biological activity (e.g., IC₅₀ values from in vitro assays) will allow researchers to build a robust SAR model to guide the design of more potent and selective anti-inflammatory agents.[16][17][18]
Conclusion
This application note provides a structured and comprehensive framework for the synthesis and evaluation of 2,3-dihydro-1,4-benzodioxin derivatives as potential anti-inflammatory agents. The detailed protocols for chemical synthesis, in vitro screening, and in vivo validation are designed to be robust and reproducible. By integrating these experimental methodologies with an understanding of the underlying molecular mechanisms and structure-activity relationships, researchers can effectively navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: Frontiers in Chemistry URL: [Link]
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Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: PubMed Central URL: [Link]
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Title: Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system Source: ResearchGate (Originally published in Bioorganic & Medicinal Chemistry) URL: [Link]
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Title: NF-κB signaling in inflammation Source: PubMed URL: [Link]
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Title: The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation Source: PubMed Central URL: [Link]
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Title: Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema Source: MDPI URL: [Link]
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Title: In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement Source: PubMed Central URL: [Link]
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Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents Source: ResearchGate (Originally published in Journal of Medicinal Chemistry) URL: [Link]
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Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: National Cancer Institute URL: [Link]
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Title: Measurement of Nitric Oxide (NO) Production in RAW264.7 Cells Source: ResearchGate URL: [Link]
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Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central URL: [Link]
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Title: NF-κB Source: Wikipedia URL: [Link]
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Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
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Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents Source: ACS Publications URL: [Link]
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Title: MAPK Signaling in Inflammatory Cytokines Pathways Source: Assay Genie URL: [Link]
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Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion Source: PubMed Central URL: [Link]
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Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents Source: PubMed URL: [Link]
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Title: In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp Source: PubMed Central URL: [Link]
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Title: In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model) Source: ResearchGate URL: [Link]
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Title: MAPK Signaling Links Autophagy and Inflammation Source: Bio-Techne URL: [Link]
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Title: Growth and viability of macrophages continuously stimulated to produce nitric oxide Source: PNAS URL: [Link]
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Title: Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview Source: MDPI URL: [Link]
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Title: Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation Source: MDPI URL: [Link]
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Title: In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress Source: PubMed Central URL: [Link]
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Title: NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration Source: Frontiers in Immunology URL: [Link]
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Title: NF-kB: THE PATHWAY OF INFLAMMATION Source: PUR-FORM URL: [Link]
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Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]
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Title: Nitric oxide (NO)-production ( μ M) in RAW 264.7 macrophages Source: ResearchGate URL: [Link]
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Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study Source: PubMed URL: [Link]
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Title: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine Source: MDPI URL: [Link]
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Title: In virto Anti inflammatory assay Source: YouTube URL: [Link]
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Title: Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents Source: Tropical Journal of Pharmaceutical Research URL: [Link]
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Title: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives Source: MDPI URL: [Link]
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Title: Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model Source: PubMed URL: [Link]
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Preparation of 2,3-dihydro-1,4-benzodioxin analogs as potential antihypertensive agents
Initiating Data Collection
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\n\nI'm organizing the response into an introduction on the benzodioxin scaffold's importance for cardiovascular drugs, especially antihypertensives. The core will focus on synthetic strategies, including a classic Williamson ether synthesis, with detailed protocols and diagrams. The final part delves into SAR, exploring how substitutions impact activity and will present a SAR table.
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Developing the Synthesis Guide
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Application Notes and Protocols: Enzymatic Resolution of Racemic 2,3-dihydro-1,4-benzodioxin Derivatives
I. Introduction: The Significance of Chiral Benzodioxins in Drug Discovery
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique three-dimensional conformation allows for precise interactions with biological targets, leading to a wide range of pharmacological activities.[3] Many of these compounds are used as α- or β-blocking agents for treating hypertension, while others show affinity for serotonin receptors, relevant in neurological and psychiatric disorders.[1][2]
Crucially, many of these derivatives possess a stereocenter, typically at the C2 position of the dioxin ring. The absolute configuration of this chiral center has been proven to be a critical determinant of biological activity and efficacy.[1][2] For instance, the (S)-enantiomer of the drug Doxazosin is reported to be more potent than its racemate, potentially eliminating side effects associated with the other enantiomer.[4] This necessitates the development of efficient and scalable methods to produce enantiomerically pure benzodioxin derivatives, a key challenge in pharmaceutical manufacturing.[4]
Biocatalysis, particularly enzymatic kinetic resolution, has emerged as a powerful and sustainable alternative to traditional chemical methods.[4] Lipases, a class of hydrolases, are especially well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and operational stability in non-aqueous environments.[2] This guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed kinetic resolution of racemic 2,3-dihydro-1,4-benzodioxin derivatives, tailored for researchers in drug development and organic synthesis.
II. The Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst or reagent. In this context, a lipase serves as the chiral biocatalyst. The most common strategies involve enantioselective hydrolysis of an ester or, more frequently in organic synthesis, enantioselective transesterification (or acylation) in an organic solvent.[2][4]
The underlying principle is the difference in the rate of formation of the enzyme-substrate complex for the two enantiomers. The lipase's active site is inherently chiral and will preferentially bind and catalyze the reaction of one enantiomer over the other.
In a typical transesterification reaction for a racemic alcohol (like hydroxymethyl-benzodioxin), the enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) largely unreacted.
Figure 1: General workflow of lipase-catalyzed kinetic resolution via transesterification.
The ideal endpoint for a kinetic resolution is at or near 50% conversion. At this point, the concentration of the slower-reacting enantiomer (as the unreacted substrate) and the faster-reacting enantiomer (as the acylated product) are maximized, providing the best possible yield for both enantiopure compounds. The efficiency of this process is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) in practical applications.[4]
III. Experimental Protocols
A. Protocol 1: Initial Screening of Lipases
Rationale: The choice of lipase is the most critical parameter for a successful resolution. Different lipases exhibit varying selectivity and activity towards a given substrate. A preliminary screening with a panel of commercially available lipases is a mandatory first step to identify the most promising biocatalyst. Immobilized enzymes are highly recommended as they offer enhanced stability, reusability, and simplified product purification.[5] Candida antarctica Lipase B (CALB), often supplied as the immobilized formulation Novozym 435, is one of the most versatile and widely used biocatalysts in both academic and industrial settings and serves as an excellent starting point.[2][6]
Step-by-Step Methodology:
-
Setup: In separate 4 mL vials, place 10 mg of the racemic 2,3-dihydro-1,4-benzodioxin substrate (e.g., (±)-2-hydroxymethyl-1,4-benzodioxane).
-
Enzyme Addition: To each vial, add 20 mg of a different immobilized lipase (e.g., Novozym 435 (CALB), Pseudomonas fluorescens lipase, Thermomyces lanuginosus lipase).[7]
-
Solvent & Acyl Donor: Add 1 mL of a non-polar organic solvent (e.g., toluene or n-hexane) and 1.5 equivalents of an acyl donor (e.g., vinyl acetate or isopropenyl acetate).[7][8] Vinyl esters are often preferred as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, rendering the reaction irreversible.
-
Reaction: Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 30-40 °C) and agitation (e.g., 200 rpm).[7][9]
-
Monitoring: After 24 hours, take a small aliquot (approx. 50 µL) from each vial.[8] Filter out the enzyme using a syringe filter.
-
Analysis: Dilute the aliquot with the mobile phase and analyze by chiral HPLC (see Protocol 4) to determine the percent conversion and the enantiomeric excess of both the remaining substrate (alcohol) and the formed product (ester).
-
Selection: Identify the lipase that provides the best combination of conversion (ideally close to 50%) and high enantiomeric excess for both substrate and product (high E-value).
B. Protocol 2: Optimization of Reaction Parameters
Rationale: Once the optimal lipase is identified (e.g., CALB), the reaction conditions must be fine-tuned to maximize selectivity and efficiency. Key parameters include the choice of solvent, acyl donor, and temperature. The goal is to achieve an E-value >100, which allows for the production of compounds with >95% ee at ~50% conversion.[4]
Figure 2: Decision workflow for optimizing enzymatic resolution parameters.
Step-by-Step Methodology:
-
Solvent Optimization:
-
Set up parallel reactions using the best enzyme from Protocol 1.
-
Use a range of anhydrous organic solvents with varying polarities (log P values), such as n-hexane (non-polar), toluene (aromatic), and methyl tert-butyl ether (MTBE, ether).[7]
-
Causality: Non-polar solvents are generally preferred because highly polar solvents can strip the essential layer of water from the enzyme's surface, leading to denaturation and loss of selectivity.[7]
-
Monitor each reaction by chiral HPLC and select the solvent that yields the highest E-value.
-
-
Temperature Optimization:
-
Using the best enzyme and solvent, set up reactions at different temperatures (e.g., 30 °C, 40 °C, 50 °C).
-
Causality: While higher temperatures increase the reaction rate, they can also decrease enzyme stability and enantioselectivity. An optimal balance must be found. A study on engineered CALB found 30 °C to be optimal for the resolution of a benzodioxane derivative.[1][2]
-
Select the temperature that provides the best selectivity without significantly compromising enzyme stability over the reaction time.
-
-
Acyl Donor and Substrate Concentration:
Data Summary:
The results of these optimization experiments should be tabulated for clear comparison.
Table 1: Example Data for Solvent Optimization on the Resolution of (±)-2-hydroxymethyl-1,4-benzodioxane using CALB
| Solvent | log P | Conversion (%) | ee_substrate (%) | ee_product (%) | E-value |
| n-Hexane | 3.50 | 48 | 94 | >99 | 125 |
| Toluene | 2.50 | 51 | >99 | 97 | >200 |
| MTBE | 1.30 | 45 | 85 | 98 | 80 |
| Acetonitrile | -0.33 | 25 | 33 | 95 | 15 |
Note: Data are representative and for illustrative purposes.
C. Protocol 3: Preparative Scale Resolution and Product Isolation
Rationale: Once optimal conditions are established, the reaction can be scaled up to produce a workable quantity of the enantiopure materials. The subsequent separation of the unreacted alcohol from the newly formed ester is typically straightforward due to their different polarities.
Step-by-Step Methodology:
-
Scale-Up Reaction: In a suitable flask, combine the racemic substrate (e.g., 1.0 g), the optimal solvent (e.g., 50 mL), and the acyl donor (1.5 eq) under the optimized temperature.
-
Enzyme Addition: Add the immobilized lipase (e.g., 0.5-1.0 g).
-
Reaction Monitoring: Stir the reaction and monitor its progress carefully by taking small aliquots for chiral HPLC analysis every few hours.
-
Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Separate the resulting mixture of the unreacted alcohol and the ester product using standard column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically effective.
-
Characterization: Collect the fractions, evaporate the solvent, and confirm the purity and identity of each enantiomer using chiral HPLC, NMR, and optical rotation measurements.[10]
D. Protocol 4: Chiral HPLC Analysis
Rationale: Accurate analytical monitoring is the cornerstone of developing a successful resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining both the conversion and the enantiomeric excess of the substrate and product.
Step-by-Step Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase is often effective for benzodioxin derivatives. A column such as a Phenomenex Lux Cellulose-1 is a good starting point.[10]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol (IPA). A common starting point is 90:10 (v/v) n-hexane/IPA.[10] For acidic substrates, the addition of a small amount of an acid modifier like formic acid (e.g., 1.5%) may be necessary to improve peak shape.[10]
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the starting racemic material (approx. 0.5 mg/mL) in the mobile phase.
-
Reaction Sample: Take an aliquot from the reaction, filter it, and dilute it with the mobile phase to a similar concentration.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the racemic standard first to determine the retention times of the two enantiomers.
-
Inject the reaction sample. Identify the four peaks corresponding to the (R)- and (S)-enantiomers of the substrate (alcohol) and the product (ester).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Calculate the conversion (c) by comparing the total area of the product peaks to the total area of all substrate and product peaks.
-
IV. Conclusion and Outlook
The enzymatic kinetic resolution of 2,3-dihydro-1,4-benzodioxin derivatives using lipases is a highly efficient, selective, and environmentally benign strategy for accessing enantiopure building blocks crucial for the pharmaceutical industry. By following a systematic approach involving enzyme screening, reaction optimization, and precise analytical monitoring, researchers can develop robust and scalable protocols. The use of immobilized enzymes like Candida antarctica Lipase B not only simplifies the process but also aligns with the principles of green chemistry by allowing catalyst recycling. This guide provides a solid foundation for drug development professionals to implement biocatalytic resolutions, accelerating the synthesis of next-generation chiral therapeutics.
V. References
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Available from: [Link]
-
Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of a chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. Available from: [Link]
-
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). National Institutes of Health. Available from: [Link]
-
Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2023). MDPI. Available from: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available from: [Link]
-
Palomo, J. M. (2008). Lipases Enantioselectivity Alteration by Immobilization Techniques. Current Bioactive Compounds. Available from: [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Available from: [Link]
-
Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal. Available from: [Link]
-
de Gonzalo, G., et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Available from: [Link]
-
Boller, T., et al. (2002). Practical protocols for lipase immobilization via sol-gel techniques. Organic Letters. Available from: [Link]
-
How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. (2018). Università degli Studi di Milano. Available from: [Link]
-
Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). MDPI. Available from: [Link]
-
Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2023). Tropical Journal of Pharmaceutical Research. Available from: [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). MDPI. Available from: [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2020). ResearchGate. Available from: [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). National Institutes of Health. Available from: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers. Available from: [Link]
-
Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal. Available from: [Link]
-
Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers. Available from: [Link]
-
Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2022). MDPI. Available from: [Link]
-
Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance of Soybean Lipolytic Enzymes in Electrospun Poly(vinyl alcohol) Fibers. (2023). ACS Omega. Available from: [Link]
-
The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. (2022). MDPI. Available from: [Link]
-
Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. (2024). PubMed. Available from: [Link]
-
Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. (2022). PubMed Central. Available from: [Link]
Sources
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
Application of 2,3-Dihydro-1,4-benzodioxin-2-ol in Antioxidant Studies: A Technical Guide
Introduction: The Imperative for Novel Antioxidants in an Oxidative World
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous chronic and degenerative diseases. This persistent cellular assault necessitates the exploration and characterization of novel antioxidant compounds. The 2,3-dihydro-1,4-benzodioxin scaffold, a recurring motif in a multitude of biologically active compounds, presents a promising framework for the development of new therapeutic agents.[1][2] This technical guide focuses on a specific derivative, 2,3-Dihydro-1,4-benzodioxin-2-ol , and its potential application in antioxidant research. While direct and extensive studies on this particular molecule are emerging, its structural features, particularly the presence of a hydroxyl group on the dioxin ring, suggest a plausible role in mitigating oxidative damage. This document provides a comprehensive overview of the theoretical basis for its antioxidant activity, along with detailed protocols for its evaluation using established in vitro and cell-based assays.
Chemical Profile and Postulated Antioxidant Mechanism
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈O₃
-
Molecular Weight: 152.15 g/mol
-
Structure:
-
A benzene ring fused to a 1,4-dioxin ring.
-
A hydroxyl (-OH) group at the 2-position of the dioxin ring.
-
The antioxidant potential of many compounds, particularly phenolics, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.[3] In the case of this compound, the hydroxyl group is not directly attached to the aromatic benzene ring but is in a benzylic position, adjacent to an ether oxygen.
Postulated Mechanism of Action:
The antioxidant activity of this compound is hypothesized to proceed via a Hydrogen Atom Transfer (HAT) mechanism. The benzylic C-H bond is weakened by the adjacent oxygen atom of the hydroxyl group and the ether oxygen within the dioxin ring. Upon encountering a free radical (R•), the hydroxyl group can donate a hydrogen atom, forming a stable radical intermediate. The stability of this resulting radical is crucial for the antioxidant efficacy. The proximity of the benzene ring and the lone pairs of the ether oxygens may contribute to the delocalization and stabilization of the unpaired electron through resonance.
It is this proposed ability to act as a hydrogen donor that forms the basis for its evaluation using the free radical scavenging assays detailed in this guide. While some sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxan have shown good antioxidant activity, likely due to their proton-donating ability, further research is needed to fully elucidate the specific contribution of the 2-hydroxyl group.[4]
In Vitro Antioxidant Capacity Assessment: Detailed Protocols
A multi-assay approach is recommended to comprehensively evaluate the antioxidant potential of this compound, as different assays reflect various aspects of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to screen for the radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test compound.
-
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Diluted ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ working solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
-
Determine the IC₅₀ value.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Principle: A peroxyl radical generator (AAPH) is used to induce the oxidation of a fluorescent probe (fluorescein). The antioxidant's capacity to inhibit this oxidation is measured by monitoring the decay of fluorescence over time. The area under the fluorescence decay curve (AUC) is calculated and compared to that of a standard antioxidant (Trolox).
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (10 µM): Prepare in 75 mM PBS (pH 7.4).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution (240 mM): Prepare fresh daily in 75 mM PBS (pH 7.4).
-
Trolox Standard Solutions: Prepare a series of dilutions of Trolox in 75 mM PBS (pH 7.4) (e.g., 6.25, 12.5, 25, 50 µM).
-
Test Compound Solutions: Prepare dilutions of this compound in 75 mM PBS (pH 7.4).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound, Trolox standards, or blank (PBS).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the net AUC for each sample by subtracting the AUC of the blank.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the test compound from the standard curve and express it as Trolox equivalents (TE).
-
Cell-Based Antioxidant Activity Assessment
While in vitro assays are valuable for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant activity, taking into account factors like cell uptake and metabolism.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Principle: The cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is measured.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in appropriate media until confluent.
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.
-
Add DCFH-DA solution (final concentration 25 µM) to each well and incubate for 30 minutes.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Induce oxidative stress by adding a ROS generator, such as AAPH (final concentration 600 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the CAA value using the following formula:
Where:
-
∫SA is the integrated area under the sample fluorescence curve.
-
∫CA is the integrated area under the control (AAPH-treated) curve.
-
-
Determine the EC₅₀ value, the concentration of the compound required to provide 50% cellular antioxidant activity.
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from the in vitro assays should be summarized in a table.
Table 1: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | ORAC Value (µmol TE/g) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Ascorbic Acid (Positive Control) | [Insert experimental value] | N/A |
| Trolox (Positive Control) | [Insert experimental value] | N/A |
Visualizing the Workflow and Proposed Mechanism
Diagram 1: Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for evaluating the in vitro antioxidant capacity.
Diagram 2: Proposed Free Radical Scavenging Mechanism
Caption: Hypothesized Hydrogen Atom Transfer (HAT) mechanism.
Conclusion and Future Directions
This application note provides a foundational guide for researchers interested in evaluating the antioxidant potential of this compound. The detailed protocols for established in vitro and cell-based assays offer a robust framework for generating reliable and comparable data. While the proposed mechanism of action is based on sound chemical principles, further studies, including computational modeling and identification of oxidation products, are warranted to fully elucidate the free radical scavenging pathway. The exploration of this and other hydroxylated benzodioxin derivatives could lead to the discovery of novel and potent antioxidants with significant therapeutic potential.
References
-
Fumagalli, L., Bolchi, C., Bavo, F., Pallavicini, M. (2022). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
-
Patel, K., et al. (2015). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. ResearchGate. [Link]
-
Reis, J., et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. [Link]
-
Neudorffer, A., et al. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry. [Link]
- Handayani, S., et al. (2008).
-
Takahashi, K., et al. (2001). Effect of benzylic oxygen on the antioxidant activity of phenolic lignans. PubMed. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]
-
Kong, Z., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed. [Link]
-
Mobley, J. K., et al. (2019). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. ResearchGate. [Link]
-
Neudorffer, A., et al. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. RSC Publishing. [Link]
-
Gubin, J., et al. (1993). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. [Link]
-
Abbasi, M. A., et al. (2015). Evaluation of in vitro antioxidant and thrombolytic studies of some N-(2,3-dihydro-1,4-benzodioxan-6-yl). Journal of Chemical and Pharmaceutical Research. [Link]
-
Navas, L. E. S., et al. (2021). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. [Link]
-
Lin, L., et al. (2016). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PubMed Central. [Link]
-
Bolchi, C., et al. (2022). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
-
Gáspár, A., et al. (2018). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. MDPI. [Link]
-
Sharma, P., et al. (2013). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education and Research. [Link]
-
Tsoleridis, C. A. (2012). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science Publisher. [Link]
Sources
Application Notes & Protocols: Derivatization of 2,3-Dihydro-1,4-benzodioxin-2-ol for Biological Assays
<_ _>
Introduction: The Strategic Value of the 2,3-Dihydro-1,4-benzodioxin Scaffold
The 2,3-dihydro-1,4-benzodioxin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with significant biological activities.[1] These compounds have shown promise as antihypertensive agents and in the management of neurological conditions such as schizophrenia.[1] The versatility of this scaffold arises from its unique structural and electronic properties, which allow for targeted interactions with a variety of biological receptors and enzymes.[2] Derivatization of the 2,3-dihydro-1,4-benzodioxin core, particularly at the 2-position alcohol of 2,3-Dihydro-1,4-benzodioxin-2-ol, offers a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, thereby optimizing their therapeutic potential.
This guide provides a comprehensive overview of the derivatization of this compound, detailing robust protocols for the synthesis of ester and ether derivatives. Furthermore, it outlines standardized biological assays to evaluate the efficacy and cytotoxicity of these novel compounds, providing researchers with the necessary tools to explore the therapeutic landscape of this important class of molecules.
Section 1: The Chemistry of Derivatization: From Scaffold to Diverse Analogs
The secondary alcohol at the 2-position of this compound is the primary site for chemical modification. Its reactivity allows for a range of derivatization strategies, primarily through esterification and etherification, to generate a library of compounds with diverse physicochemical properties.
Foundational Principles of Derivatization
The hydroxyl group of the parent molecule can act as a nucleophile, attacking electrophilic reagents to form new covalent bonds. The choice of reaction conditions, including solvent, temperature, and catalyst, is critical to ensure high yields and purity of the desired derivatives.
-
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester linkage. Acid catalysis is often employed to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.[3]
-
Etherification: The formation of an ether linkage can be achieved through several methods, including the Williamson ether synthesis or acid-catalyzed dehydration. For secondary alcohols, controlling the temperature is crucial to favor ether formation over competing elimination reactions that would yield an alkene.[4][5]
Visualizing the Derivatization Workflow
The overall process, from the parent compound to a library of derivatives ready for biological screening, can be visualized as a streamlined workflow.
Caption: Workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
This protocol details the synthesis of ester derivatives of this compound using the Fischer esterification method, a classic acid-catalyzed reaction.[3][6]
Rationale: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[3] Using an excess of the carboxylic acid or removing water as it is formed can drive the equilibrium towards the product side, maximizing the yield of the desired ester.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, propanoic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous organic solvent (e.g., Toluene)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and the selected carboxylic acid (1.2 equivalents).
-
Dissolve the reactants in a minimal amount of anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Ether Derivatives
This protocol describes a method for synthesizing ether derivatives, a common strategy for modifying the parent compound.[7]
Rationale: This acid-catalyzed dehydration reaction works best for producing symmetrical ethers from primary alcohols.[5] For secondary alcohols like this compound, careful temperature control is essential to favor the Sₙ2 reaction that leads to the ether product, while minimizing the competing E2 elimination reaction that would result in an alkene.[4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with a distillation setup
-
Heating mantle with a temperature controller
-
Ice bath
Procedure:
-
Place an excess of this compound into a round-bottom flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to a precisely controlled temperature, typically between 110°C and 130°C.[4]
-
The ether product will distill over as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with a dilute solution of sodium hydroxide to neutralize any remaining acid, followed by a wash with water.
-
Dry the ether over anhydrous calcium chloride and purify by fractional distillation.
Self-Validation: The identity and purity of the synthesized ether should be confirmed using spectroscopic methods such as NMR and Mass Spectrometry. The boiling point of the final product can also serve as an indicator of its purity.
Section 2: Biological Evaluation: From Analogs to Bioactive Leads
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with broad screening for general cytotoxicity, followed by more specific assays to probe interactions with particular biological targets.
Rationale for Assay Selection
-
Cytotoxicity Assays: These are fundamental in early drug discovery to assess the potential toxicity of novel compounds.[8][9] The MTT assay is a widely used, cost-effective colorimetric method to measure cell viability and metabolic activity.[8][9]
-
Target-Specific Assays: The 2,3-dihydro-1,4-benzodioxin scaffold is known to interact with various receptors, including G-protein coupled receptors (GPCRs).[10] Therefore, functional assays that measure the modulation of GPCR signaling pathways are highly relevant.
Visualizing the Biological Assay Workflow
Caption: Workflow for biological evaluation of derivatives.
Protocol 3: In Vitro Cytotoxicity Assessment Using the MTT Assay
This protocol provides a method for determining the general cytotoxicity of the synthesized derivatives against a selected cell line.[8][9]
Rationale: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[9]
Materials:
-
Selected cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validation: The assay should include positive (a known cytotoxic agent) and negative (vehicle) controls. The results should be reproducible across multiple experiments.
Protocol 4: GPCR Functional Assay - cAMP Measurement
This protocol outlines a method to assess the effect of the synthesized derivatives on Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Rationale: GPCRs are a major class of drug targets.[11] Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. Measuring these changes provides a direct readout of receptor activation or inhibition.[12]
Materials:
-
A cell line stably expressing the target GPCR
-
Assay buffer
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays)
-
A cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based)
-
Synthesized derivatives dissolved in DMSO
-
384-well low-volume microtiter plates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Harvest and resuspend the cells in assay buffer.
-
Dispense the cells into the wells of a 384-well plate.
-
Add the synthesized derivatives at various concentrations to the wells. For antagonist mode, pre-incubate the cells with the compounds before adding a known agonist.
-
For Gi-coupled receptor assays, add forskolin to stimulate a baseline level of cAMP production.
-
Incubate the plate for a specified time at the appropriate temperature to allow for cAMP modulation.
-
Lyse the cells and perform the cAMP measurement according to the instructions of the chosen detection kit.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Self-Validation: The assay should include a known agonist and antagonist for the target receptor as positive controls. A dose-response curve should be generated to accurately determine the potency of the test compounds.
Data Presentation and Interpretation
The biological activity data for the synthesized derivatives should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-group | Cytotoxicity IC₅₀ (µM) | GPCR Assay EC₅₀/IC₅₀ (µM) |
| Parent | -OH | >100 | >100 |
| Ester-1 | -OCOCH₃ | 55.2 | 12.5 (EC₅₀) |
| Ester-2 | -OCOC₂H₅ | 48.9 | 8.7 (EC₅₀) |
| Ether-1 | -OCH₃ | 89.1 | 45.3 (IC₅₀) |
| Ether-2 | -OC₂H₅ | 76.4 | 32.1 (IC₅₀) |
Interpretation: By comparing the biological activity of the different derivatives, researchers can deduce the influence of specific chemical modifications on potency and cytotoxicity. For example, the data above might suggest that esterification with short alkyl chains enhances agonist activity at the target GPCR.
Conclusion and Future Perspectives
The derivatization of this compound is a valuable strategy for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and biological evaluation of a diverse library of derivatives. Through systematic SAR studies, researchers can identify lead compounds with optimized therapeutic profiles for further preclinical and clinical development. Future work could explore other derivatization strategies, such as amination, and expand the biological screening to a wider range of targets to fully unlock the therapeutic potential of this versatile scaffold.
References
- Bentham Science Publisher. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds.
- MDPI. (2023, March 28). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.
- ResearchGate. (2025, August 7). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Request PDF.
- MDPI. (2025, August 6). Synthesis and Biological Activity of 3-(2-Oxoalkylidene)-3,4-Dihydro-2H-1,4-Benzoxazines.
- RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment.
- Khan Academy. (n.d.). Esterification of alcohols (video).
- ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis.
- Chemistry LibreTexts. (2023, January 22). Dehydration of Alcohols to Make Ethers.
- ResearchGate. (2025, October 12). (PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- PubMed. (2002, February). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PMC - NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
- MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- ResearchGate. (2025, August 6). (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.
- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Tropical Journal of Pharmaceutical Research. (2023, February 16). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Acta Pharmaceutica Sinica B. (n.d.). Recent progress in assays for GPCR drug discovery.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Application Note: A Robust HPLC Method for the Analysis of 2,3-Dihydro-1,4-benzodioxin-2-ol
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydro-1,4-benzodioxin-2-ol. This compound is a significant heterocyclic motif present in a variety of pharmacologically active molecules.[1] The accurate determination of its purity and concentration is critical in research, development, and quality control settings. The described method utilizes reverse-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive protocol, including instrument conditions, sample preparation, and method validation in accordance with ICH guidelines.
Introduction
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The hydroxylated derivative, this compound, is a key intermediate or potential metabolite in the synthesis and metabolism of these drugs. Its chemical structure, featuring a chiral center, underscores the importance of precise analytical methods to control its stereochemical purity and overall quality.[1]
This application note addresses the need for a standardized analytical procedure for this compound. The developed method is designed to be readily implemented in a typical analytical laboratory, offering a balance of performance, simplicity, and ruggedness.
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles.
Analyte Properties:
This compound (C₈H₈O₃, MW: 152.15 g/mol ) is a moderately polar compound due to the presence of a hydroxyl group and two ether linkages.[2] This polarity makes it well-suited for reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The presence of the benzene ring suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice for quantification.
Chromatographic Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This is a versatile and widely used reverse-phase column that provides excellent retention and separation for a broad range of moderately polar to nonpolar analytes. The hydrophobicity of the C18 stationary phase will interact with the benzodioxin ring system, while the hydroxyl group will contribute to its elution in a polar mobile phase.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering low viscosity and good UV transparency. A gradient is chosen to ensure efficient elution of the analyte and any potential impurities with differing polarities, leading to sharper peaks and improved resolution. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can help to suppress the ionization of the hydroxyl group, resulting in better peak shape and reproducibility.
-
Detection: Based on the benzodioxin chromophore, a UV detector is selected. While the exact UV maximum for this specific compound is not readily published, related benzodioxin and benzodiazepine structures show significant absorbance in the range of 210-240 nm.[3][4][5] Therefore, a detection wavelength of 220 nm is proposed as a starting point, which can be optimized by running a UV scan of a standard solution.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1 L of acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation
The appropriate sample preparation will depend on the matrix. For a drug substance:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve in and dilute to the mark with the diluent to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
To ensure the trustworthiness and reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (diluent) and a placebo (if applicable) and showing no interfering peaks at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
System Suitability
Before running any samples, the suitability of the chromatographic system should be verified. This is done by injecting a standard solution multiple times (typically five or six replicates). The following parameters should be monitored:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H8O3 | CID 110711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol, a key intermediate in the development of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis.
Introduction to the Synthesis of this compound
The 2,3-dihydro-1,4-benzodioxine scaffold is a prevalent motif in medicinal chemistry, valued for its role in compounds with a wide range of biological activities. The synthesis of this compound, also known as 2-hydroxymethyl-1,4-benzodioxane, is a critical first step in the preparation of these more complex molecules.
A common and well-established method for synthesizing this compound is the base-catalyzed reaction of catechol (1,2-dihydroxybenzene) with an electrophilic three-carbon building block, such as epichlorohydrin or glycidol. This reaction, a variation of the Williamson ether synthesis, proceeds via the formation of a phenoxide intermediate that subsequently attacks the epoxide, leading to the desired benzodioxane ring system.
While seemingly straightforward, this synthesis is often plagued by the formation of several impurities that can complicate purification and impact the yield and purity of the final product. Understanding the origin of these impurities is paramount for developing effective troubleshooting and purification strategies.
Synthetic Pathway and Impurity Formation
The primary synthetic route involves the reaction of catechol with a suitable C3 synthon in the presence of a base. The following diagram illustrates the intended reaction and the points at which common impurities can arise.
Figure 1: General overview of the synthesis of this compound and the formation of common impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: My reaction has produced a significant amount of an isomeric impurity. How can I identify and minimize it?
Answer:
The most common isomeric impurity is the regioisomer, 3-hydroxymethyl-1,4-benzodioxane. Its formation is a result of the initial nucleophilic attack occurring at the other oxygen of the catechol mono-anion.
Causality and Mechanism:
The formation of the desired 2-substituted product versus the 3-substituted regioisomer is influenced by the reaction conditions, particularly the solvent polarity. In polar aprotic solvents, the phenoxide anion is highly solvated, leading to a less selective reaction and the formation of a mixture of regioisomers.
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-Benzodioxins
Welcome to the technical support center for the synthesis of 2,3-dihydro-1,4-benzodioxins. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. As a core structural motif in numerous pharmaceuticals and biologically active compounds, mastering its synthesis is crucial. However, the common synthetic routes, particularly those based on the Williamson ether synthesis, are often plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction mixture turns dark brown/black upon adding the base, and my yield is very low. What is happening?
Answer:
This is a classic and very common issue, primarily caused by the oxidation of the catechol starting material .
-
Causality and Mechanism: Catechol and its derivatives are highly susceptible to oxidation, especially under the basic conditions required for the Williamson ether synthesis. The deprotonated catecholate dianion is extremely electron-rich and reacts readily with atmospheric oxygen. This oxidation process generates highly reactive o-benzoquinone intermediates. These quinones are intensely colored and can undergo subsequent polymerization or other side reactions, leading to the formation of complex, often intractable, polymeric tars. This process diverts your starting material from the desired cyclization pathway, leading to a significant drop in the yield of your target benzodioxin. The generation of reactive oxygen species during this process can further promote degradation.[1]
-
Troubleshooting & Prevention:
-
Deoxygenation is Critical: Before starting the reaction, thoroughly degas all your solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes).
-
Maintain an Inert Atmosphere: Conduct the entire reaction, from the addition of the base to the final quench, under a positive pressure of an inert gas. This is the single most important factor in preventing this side reaction.
-
Order of Addition: Consider adding the base to the mixture of the catechol and the alkylating agent. While traditional Williamson synthesis often involves pre-forming the alkoxide, in this case, having the electrophile present can allow the desired reaction to compete more effectively with oxidation.
-
Temperature Control: While heating is often necessary for the cyclization, initial deprotonation should be performed at a lower temperature (e.g., 0 °C or room temperature) before gently heating to the reaction temperature.
-
-
Assemble your glassware (three-neck flask, condenser, dropping funnel, thermometer) and flame-dry it under vacuum or oven-dry it before assembly.
-
Equip the flask with a magnetic stirrer and assemble it for the reaction.
-
Flush the entire system with dry nitrogen or argon for at least 10 minutes. Ensure a gas bubbler is used to monitor the positive pressure.
-
Dissolve the catechol starting material in your chosen degassed solvent and add it to the reaction flask via a cannula or dropping funnel.
-
Add the dihaloalkane electrophile.
-
Commence stirring and begin the addition of the base (either solid or as a solution in a degassed solvent) at a controlled rate, maintaining the inert atmosphere throughout.
FAQ 2: I am getting a significant amount of an elimination byproduct (e.g., vinyl bromide) instead of my desired benzodioxin. How can I favor the substitution reaction?
Answer:
This issue stems from the inherent competition between the desired bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) pathways. The catecholate dianion is not only a good nucleophile but also a strong base.
-
Causality and Mechanism: The E2 mechanism is favored when a strong, sterically hindered base is used, or when the electrophile is sterically hindered (secondary or tertiary).[2][3][4] In the synthesis of benzodioxins, you are typically using a primary dihalide (e.g., 1,2-dibromoethane). However, the intermediate 2-(2-bromoethoxy)phenoxide can still undergo elimination if the conditions are too harsh.
*dot graph E2_vs_SN2 { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} *enddot Diagram: Competition between SN2 and E2 pathways.
-
Troubleshooting & Prevention:
-
Choice of Base: This is a critical parameter. Avoid overly strong bases like sodium hydride (NaH) or potassium tert-butoxide if elimination is a problem. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often much more effective at promoting the desired SN2 cyclization over elimination.[5]
-
Choice of Leaving Group: The reactivity of the halide is I > Br > Cl.[6] While 1,2-diiodoethane is the most reactive towards substitution, it is also more expensive and less stable. 1,2-dibromoethane is a common and effective choice. 1,2-dichloroethane is less reactive and may require more forcing conditions (higher temperatures), which can in turn favor elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures invariably favor the elimination pathway. Start at a moderate temperature (e.g., 80 °C in DMF) and only increase it if the reaction is not proceeding.
-
| Base | Strength | Common Solvent | Typical Outcome |
| NaH | Very Strong | THF, DMF | High reactivity, but increased risk of elimination and side reactions. |
| K₂CO₃ | Moderate | DMF, Acetonitrile | Often the best choice. Good balance of reactivity and selectivity. Minimizes elimination. |
| Cs₂CO₃ | Moderate | DMF, Acetonitrile | Similar to K₂CO₃, sometimes gives higher yields due to the "cesium effect" which enhances nucleophilicity. |
| KOH/NaOH | Strong | Ethanol, Water | Generally not recommended in anhydrous non-protic solvents for this reaction; can introduce water and promote side reactions. |
FAQ 3: My NMR shows a mixture of my desired product and other aromatic signals I can't identify. Could I be getting C-alkylation?
Answer:
Yes, C-alkylation is a known side reaction for phenoxides, which are ambident nucleophiles. While O-alkylation is generally favored, under certain conditions, alkylation on the aromatic ring can become competitive.
-
Causality and Mechanism: The negative charge of the phenoxide ion is delocalized onto the ortho and para positions of the aromatic ring. This gives these carbon atoms nucleophilic character. The ratio of O- to C-alkylation is highly dependent on the reaction conditions.
-
Solvent: Polar aprotic solvents like DMF or DMSO, which are excellent at solvating the cation but not the oxygen anion, leave the oxygen highly nucleophilic and strongly favor O-alkylation . Protic solvents or less polar solvents can lead to more C-alkylation.
-
Counter-ion: Tightly associated "hard" cations (like Li⁺ or Na⁺) can coordinate to the "hard" oxygen atom, partially blocking it and increasing the relative likelihood of attack from the "softer" carbon nucleophile. Looser ion pairing with "soft" cations like K⁺ or Cs⁺ tends to favor O-alkylation .[5]
-
-
Troubleshooting & Prevention:
-
Use a Polar Aprotic Solvent: Dimethylformamide (DMF) is an excellent and common choice for this reaction as it strongly promotes the desired O-alkylation pathway.
-
Choose the Right Base: Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provides the ideal counter-ions (K⁺, Cs⁺) to favor O-alkylation.
-
FAQ 4: The reaction seems to stall after the first substitution, and I am isolating 2-(2-bromoethoxy)phenol instead of the cyclized product. What's wrong?
Answer:
This indicates that the second, intramolecular SN2 reaction is the rate-limiting step and is not proceeding to completion under your current conditions. This can also lead to the formation of polymeric byproducts if the uncyclized intermediate reacts intermolecularly with another catecholate molecule.
-
Causality and Mechanism: The formation of the benzodioxin ring is a two-step process: (1) an initial intermolecular SN2 reaction, followed by (2) a second, intramolecular SN2 reaction. For the second step to be efficient, the phenoxide must be able to adopt a conformation that allows for the backside attack on the carbon bearing the second halide.
*dot graph Intramolecular_SN2 { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} *enddot Diagram: Stalling at the intermediate stage.
-
Troubleshooting & Prevention:
-
Increase Temperature: If the reaction stalls, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) is often sufficient to provide the activation energy needed for the final ring-closing step. Monitor by TLC to avoid decomposition.
-
Ensure Stoichiometry: Use at least two equivalents of base to ensure both phenolic protons are removed, facilitating both steps of the reaction.
-
Solvent Choice: Polar aprotic solvents like DMF are generally effective. If the reaction is still slow, switching to a higher-boiling solvent like DMSO might be an option, but proceed with caution as higher temperatures can promote other side reactions.
-
FAQ 5: I am working with a substituted catechol and I'm getting two isomeric products that are very difficult to separate. What could be the cause?
Answer:
When using electronically activated aromatic systems, you may be observing the formation of a constitutional isomer via a Smiles rearrangement .
-
Causality and Mechanism: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of benzodioxin synthesis, if you have an electron-withdrawing group on the catechol ring, a nucleophile within a side chain can attack an activated position on the ring, displacing the original ether linkage. This is followed by a rearomatization step that results in a rearranged product. While less common in the synthesis of the parent benzodioxin, it is a significant consideration for more complex, substituted derivatives.[7][8][9]
-
Troubleshooting & Prevention:
-
Control Reaction Conditions: The Smiles rearrangement is often base and temperature-dependent. Using milder conditions (weaker base, lower temperature) can sometimes suppress the rearrangement.
-
Protecting Group Strategy: If the rearrangement is unavoidable, you may need to reconsider your synthetic strategy. This could involve protecting the problematic functional groups or altering the order of bond-forming reactions.
-
Chromatographic Separation: Isomers formed via rearrangement are often very similar in polarity, making them difficult to separate. Specialized chromatographic techniques, such as supercritical fluid chromatography (SFC) or the use of different stationary phases in HPLC, may be required. One reported strategy involves derivatizing the mixture to improve separability, followed by removal of the derivatizing group.
-
Summary of Key Recommendations
| Issue | Primary Cause(s) | Key Solutions |
| Dark Reaction Color / Low Yield | Oxidation of Catechol | Use degassed solvents; maintain a strict inert (N₂/Ar) atmosphere. |
| Elimination Byproducts | Base is too strong; temperature is too high. | Use a weaker base (K₂CO₃, Cs₂CO₃); run at the lowest effective temperature. |
| Unidentified Aromatic Byproducts | C-Alkylation | Use a polar aprotic solvent (DMF); use K⁺ or Cs⁺ as the counter-ion. |
| Reaction Stalls / Polymer Formation | Slow intramolecular cyclization. | Increase temperature moderately; ensure >2 eq. of base are used. |
| Difficult-to-Separate Isomers | Smiles Rearrangement | Use milder conditions; reconsider synthetic route; employ advanced chromatography. |
References
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Thompson, A. M., et al. (1988). Oxidation of catechol by horseradish peroxidase and human leukocyte peroxidase: reactions of o-benzoquinone and o-benzosemiquinone. Toxicology and Applied Pharmacology, 96(1), 122-132. Retrieved from [Link]
-
Kim, B. J., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(7), 4623-4633. Retrieved from [Link]
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Della Monica, C., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1064. Retrieved from [Link]
-
Singh, P., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Retrieved from [Link]
-
Anelli, P. L., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. The Open Organic Chemistry Journal, 3, 34-39. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Zare, A., et al. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 12(35), 22961-22971. Retrieved from [Link]
-
Marqués-Gallego, P., et al. (2007). Counterion Effect on the Thermodynamics of Micellization of Alkyl Sulfates. The Journal of Physical Chemistry B, 111(4), 729-736. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). Smiles Rearrangement in Synthetic Chemistry. Retrieved from [Link]
-
Miller, D. P., et al. (2014). Catechol oxidation: considerations in the design of wet adhesive materials. Journal of Materials Chemistry B, 2(29), 4571-4580. Retrieved from [Link]
-
Molbase. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 987-1021. Retrieved from [Link]
-
Anelli, P. L., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. The Open Organic Chemistry Journal, 3, 34-39. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO2 Composite Film Electrode [mdpi.com]
Optimization of reaction conditions for 2,3-Dihydro-1,4-benzodioxin-2-ol synthesis
Welcome to the technical support center for the synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The 2,3-dihydro-1,4-benzodioxin scaffold is a key structural motif in numerous pharmacologically active compounds.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
I. Reaction Overview: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol
The most common and direct route to synthesizing (2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves the reaction of catechol with epichlorohydrin under basic conditions. This reaction is a variation of the Williamson ether synthesis, where the dianion of catechol acts as a nucleophile.
The reaction proceeds in two main steps:
-
Formation of the Catecholate Anion: A base is used to deprotonate the two hydroxyl groups of catechol, forming the more nucleophilic catecholate dianion.
-
Nucleophilic Attack and Cyclization: The catecholate attacks the epoxide ring of epichlorohydrin, followed by an intramolecular nucleophilic substitution to form the 1,4-benzodioxin ring.
dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Catechol [label="Catechol"]; Base [label="Base (e.g., NaOH, K2CO3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catecholate [label="Catecholate Dianion"]; Epichlorohydrin [label="Epichlorohydrin"]; Intermediate [label="Alkoxide Intermediate"]; Product [label="(2,3-Dihydro-1,4-benzodioxin-2-yl)methanol", fillcolor="#34A853"];
Catechol -> Catecholate [label="Deprotonation"]; Base -> Catecholate; Catecholate -> Intermediate [label="Nucleophilic Attack on Epoxide"]; Epichlorohydrin -> Intermediate; Intermediate -> Product [label="Intramolecular Cyclization (SN2)"]; } caption: "General reaction mechanism for the synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol."
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Catechol: The base used may be too weak or used in insufficient quantity. 2. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: Catechol may be oxidized, or epichlorohydrin may have polymerized. 4. Inappropriate Solvent: The solvent may not be suitable for a Williamson ether synthesis. | 1. Optimize the Base: Use a stronger base like sodium hydride (NaH) or ensure at least two equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used.[2] 2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for side product formation. A temperature range of 60-100°C is often effective.[3] 3. Use High-Purity Reagents: Ensure catechol is colorless or off-white. Use freshly distilled or commercially available stabilized epichlorohydrin. 4. Choose an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[4] |
| Formation of a Viscous, Insoluble Residue (Polymerization) | 1. Excess Epichlorohydrin: Epichlorohydrin can undergo self-polymerization under basic conditions.[5] 2. High Reaction Temperature: Elevated temperatures can promote the polymerization of epichlorohydrin. | 1. Control Stoichiometry: Use a slight excess of catechol relative to epichlorohydrin to ensure the latter is consumed by the desired reaction. 2. Gradual Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Moderate Reaction Temperature: Maintain the reaction temperature at the lowest effective level to minimize polymerization. |
| Presence of Multiple Spots on TLC, Indicating Impurities | 1. Incomplete Reaction: Starting materials may still be present. 2. Formation of Regioisomers: Nucleophilic attack can potentially occur at either carbon of the epoxide, though attack at the less hindered carbon is generally favored.[6] 3. Formation of Di-substituted Product: One molecule of catechol may react with two molecules of epichlorohydrin. 4. Solvent-Related Byproducts: Some solvents, like DMF, can react with strong bases like NaH to form byproducts.[7] | 1. Increase Reaction Time or Temperature: Monitor the reaction by TLC until the starting materials are consumed. 2. Purification: Isomers can often be separated by column chromatography on silica gel.[8] 3. Adjust Stoichiometry: Use a molar excess of catechol to favor the mono-alkylation product. 4. Solvent Selection: If using a very strong base like NaH, consider using a more inert solvent like THF. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product. | 1. Purification by Column Chromatography: Use a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to purify the product.[8] 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization of benzodioxane derivatives include ethanol/water or hexane/ethyl acetate mixtures.[3] 3. Acid-Base Extraction: If applicable, impurities can sometimes be removed by washing the organic extract with dilute acid or base to remove basic or acidic byproducts, respectively.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What is the difference between 2,3-dihydro-1,4-benzodioxin-2-ol and (2,3-dihydro-1,4-benzodioxin-2-yl)methanol?
These names can sometimes be a source of confusion. Based on IUPAC nomenclature, "(2,3-dihydro-1,4-benzodioxin-2-yl)methanol" is the correct name for the target molecule, which has a hydroxymethyl group (-CH₂OH) at the 2-position of the benzodioxin ring.[9][10] The term "this compound" would imply a hydroxyl group directly attached to the 2-position, which is a different compound. The synthesis described herein is for (2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Q2: What is the optimal base for this reaction?
The choice of base is critical and depends on the desired reactivity and reaction conditions.
-
Strong Bases (e.g., Sodium Hydride - NaH): NaH is highly effective for complete deprotonation of catechol, leading to faster reaction rates.[2] However, it is highly reactive and requires anhydrous conditions and an inert atmosphere. It can also react with certain solvents like DMF.[7]
-
Inorganic Bases (e.g., K₂CO₃, NaOH, KOH): These are easier to handle and often provide good yields. Potassium carbonate is a common choice. At least two equivalents are necessary to deprotonate both phenolic hydroxyl groups.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with an inorganic base can enhance the reaction rate by transporting the catecholate anion into the organic phase where epichlorohydrin is dissolved.[11][12]
Q3: How can I improve the regioselectivity of the reaction?
The reaction of the catecholate with epichlorohydrin involves the opening of the epoxide ring. Nucleophilic attack can occur at either the C2 or C3 of the epichlorohydrin. The attack at the less sterically hindered terminal carbon (C3) is generally favored in Sₙ2-type reactions, leading to the desired 2-substituted product.[6] To favor this pathway:
-
Use reaction conditions that promote an Sₙ2 mechanism, such as polar aprotic solvents and moderate temperatures.
-
Avoid conditions that might favor an Sₙ1-type mechanism (e.g., highly acidic conditions), which could lead to a loss of regioselectivity.
Q4: What are the key parameters to monitor during the reaction?
-
Temperature: The reaction is often exothermic. Careful temperature control is necessary to prevent runaway reactions and minimize side product formation, especially the polymerization of epichlorohydrin.[13]
-
Reaction Progress: Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).[1] This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q5: What is the best method for purifying the final product?
The purification method will depend on the physical state of the product and the nature of the impurities.
-
Column Chromatography: This is a versatile method for purifying both solid and oily products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[8]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with water can remove inorganic salts. A brine wash helps to break up emulsions and remove residual water before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.[1]
IV. Experimental Protocol: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Catechol
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add catechol (1.0 equivalent) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.2 equivalents) to the solution.
-
Heat the mixture to 80-90°C with vigorous stirring for 1 hour to ensure the formation of the catecholate.
-
Slowly add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 80-90°C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
A [label="1. Combine Catechol, K2CO3, and DMF"]; B [label="2. Heat to 80-90°C for 1h"]; C [label="3. Add Epichlorohydrin dropwise"]; D [label="4. React at 80-90°C (monitor by TLC)"]; E [label="5. Cool to Room Temperature"]; F [label="6. Aqueous Work-up (Water, Ethyl Acetate Extraction)"]; G [label="7. Wash Organic Layer (Water, Brine)"]; H [label="8. Dry and Concentrate"]; I [label="9. Purify by Column Chromatography", fillcolor="#34A853"];
A -> B -> C -> D -> E -> F -> G -> H -> I; } caption: "A typical experimental workflow for the synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol."
V. References
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
-
ChemBK. (2024). 1,4-Benzodioxin-2-methanol,2,3-dihydro-, (2R)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of catechin and epichlorohydrin. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Green Chemistry. Retrieved from [Link]
-
Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved from [Link]
-
ACS Publications. (2023). Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-methanol. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]
-
YouTube. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing sodium hydride. Retrieved from
-
Williamson Ether Synthesis. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]
-
NIH Public Access. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Google Patents. (n.d.). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20090275726A1 - Process for producing epichlorohydrin - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. Compound (2,3-dihydro-1,4-benzodioxin-2-yl)methanol - Chemdiv [chemdiv.com]
- 11. researchgate.net [researchgate.net]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Chiral Separation of 2,3-Dihydro-1,4-benzodioxin-2-ol
Welcome to the technical support center for the chiral separation of 2,3-Dihydro-1,4-benzodioxin-2-ol. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique challenges presented by this analyte.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying principles to help you make informed decisions.
Question: I'm not seeing any separation (Rs = 0) or very poor resolution (Rs < 1.0) of the this compound enantiomers. Where do I start?
Answer:
Achieving baseline separation for a novel chiral compound is rarely accomplished with the first injection. A systematic screening approach is the most effective strategy.[1] The lack of resolution is fundamentally a problem of insufficient selectivity between the analyte enantiomers and the chiral stationary phase (CSP).
Causality & Recommended Actions:
-
Inadequate Chiral Stationary Phase (CSP) Interaction: The primary cause of no separation is that the selected CSP does not provide the necessary stereospecific interactions. The most successful CSPs for a broad range of compounds are polysaccharide-based.[1]
-
Action: Begin by screening a set of complementary polysaccharide-based columns. Coated and immobilized versions of both amylose and cellulose-based phases should be your primary focus, as their chiral recognition mechanisms differ. For example, cellulose often forms a tight, layered structure, while amylose adopts a more helical groove, offering different interaction possibilities.[1]
-
-
Incorrect Mobile Phase Mode: The choice of mobile phase (Normal Phase, Reversed-Phase, or Polar Organic) dictates the types of interactions that occur between the analyte and the CSP.
-
Action: Screen your selected columns across different mobile phase modes. An analyte that shows no resolution in Reversed-Phase might separate beautifully in Normal Phase. Chiral screening is essential to explore these possibilities.[1]
-
-
Sub-optimal Mobile Phase Composition: Even in the correct mode, the solvent composition is critical.
-
Action (Normal Phase): Start with a simple mobile phase like n-Hexane/Isopropanol (IPA). Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%). The hydroxyl group on your analyte is a key interaction point, and modulating the polar modifier concentration directly impacts retention and selectivity.
-
Action (Reversed-Phase): Use Acetonitrile or Methanol with a water/buffer mobile phase. The choice of organic modifier can significantly alter selectivity.
-
-
Temperature Effects: Temperature can dramatically influence chiral separations, sometimes even reversing the elution order of enantiomers.[1]
-
Action: Once you identify a promising CSP/mobile phase combination that shows partial separation, analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution by enhancing the stability of transient diastereomeric complexes, though this may increase analysis time and pressure.
-
Troubleshooting Workflow: Achieving Initial Enantiomeric Resolution
The following diagram outlines a systematic approach to troubleshooting poor or non-existent separation.
Caption: Troubleshooting workflow for resolving enantiomers.
Question: My peaks are tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape is generally caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues external to the column. For an analyte like this compound, the acidic hydroxyl group is a likely site for such interactions.
Causality & Recommended Actions:
-
Ionic Interactions with Residual Silanols: Even on well-end-capped columns, residual acidic silanol groups on the silica support can interact with your analyte, causing peak tailing.
-
Action: Introduce a small amount of an acidic or basic additive to the mobile phase.
-
For Acidic Analytes: Adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) can saturate the basic sites on the stationary phase that might be causing interactions.
-
General Approach: Adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) at 0.1% can suppress the ionization of both the analyte's hydroxyl group and the residual silanols, minimizing ionic interactions and improving peak shape.[1]
-
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or triangular peaks.
-
Action: Reduce the sample concentration or injection volume by a factor of 5 or 10 and re-inject. If peak shape improves, you were likely overloading the column.
-
-
Extra-Column Dispersion: Poor connections, excessive tubing length, or a large-volume detector cell can cause peak broadening and tailing.[2]
-
Action: Ensure all fittings are properly seated and use tubing with the smallest appropriate internal diameter. Check your system for any unnecessary connections or long tubing segments.[2]
-
Question: My results are inconsistent, and the resolution is drifting between runs. What could be the cause?
Answer:
Inconsistency in chiral separations is a common and frustrating issue. It often points to a lack of system equilibration or a phenomenon known as "column memory effect."[3]
Causality & Recommended Actions:
-
Column Memory Effect: Chiral stationary phases, particularly those with polar functional groups, can strongly retain mobile phase additives. If you switch from a mobile phase containing DEA to one with TFA, for instance, residual amine on the column can neutralize the acid, altering the chromatographic conditions and leading to drifting retention times and resolution.[3]
-
Action: Dedicate a specific column to a particular method or class of analytes if possible.[3] When changing mobile phases, especially those with different additives, flush the column extensively with an intermediate solvent (like isopropanol) before introducing the new mobile phase. Always document the history of your chiral columns.[4]
-
-
Insufficient Equilibration: Chiral separations require meticulous column equilibration. The surface of the CSP needs to be fully saturated with the mobile phase components to provide a stable environment for separation.
-
Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. If you see drift, extend the equilibration time.
-
-
On-Column or Sample Racemization: The 1,4-benzodioxane scaffold is known to be susceptible to racemization, particularly under basic conditions.[5][6] If your mobile phase is basic, or if the sample is degrading in the autosampler, you may be observing a loss of enantiopurity over time, which appears as changing peak ratios or the growth of a single peak.
-
Action:
-
Avoid strongly basic mobile phases if possible. If a base is required for peak shape, use the lowest effective concentration.
-
Keep your sample vials cool in the autosampler (e.g., 4°C).
-
Prepare samples fresh and in a neutral or slightly acidic pH-buffered diluent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the core chemical challenges in the chiral separation of this compound?
The primary challenges stem from two key aspects of the molecule's structure:
-
The Nature of the Chiral Center: The stereocenter at the C2 position is a hemiacetal-like carbon bearing a hydroxyl group. This hydroxyl group is a crucial point for hydrogen bonding interactions, which are fundamental to chiral recognition. However, its acidity can also lead to undesirable ionic interactions with the stationary phase, causing peak tailing.
-
Chiral Instability: The proton on the C2 carbon can be labile under certain conditions. Exposure to basic conditions can facilitate deprotonation, leading to a planar intermediate and subsequent re-protonation that results in racemization (loss of enantiomeric purity).[5][6] This makes the choice of sample preparation solvents and mobile phase pH critically important to ensure the measured enantiomeric ratio is accurate.
Q2: How should I select a Chiral Stationary Phase (CSP) for this compound?
Column selection is an empirical process, but a structured approach is most effective.[7] For this compound, the presence of an aromatic ring and a hydrogen-bonding hydroxyl group makes polysaccharide-based CSPs the logical starting point.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Class | Specific Selector Examples | Rationale for Selection |
| Immobilized Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) Cellulose tris(3,5-dimethylphenylcarbamate) | Robust, solvent-versatile phases. The carbamate derivatives provide π-π, hydrogen bonding, and steric interactions essential for resolving aromatic alcohols. |
| Coated Polysaccharide | Amylose tris(5-chloro-2-methylphenylcarbamate) Cellulose tris(4-methylbenzoate) | Offer complementary selectivity to immobilized phases. Different functional groups on the phenyl rings can fine-tune interactions. |
| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin-based | These phases are highly versatile and operate well in reversed-phase mode, which is compatible with LC-MS. They offer multiple interaction sites including ionic, hydrogen bonding, and hydrophobic pockets.[8] |
Q3: What are the best starting mobile phases for screening?
The goal of initial screening is to find a condition that provides any hint of separation, which can then be optimized.
Table 2: Initial Mobile Phase Screening Conditions
| Mode | Mobile Phase Composition | Rationale & Key Interactions |
| Normal Phase (NP) | n-Hexane / Alcohol (IPA or EtOH) (Start with 90:10 v/v) | Emphasizes hydrogen bonding and dipole-dipole interactions. The primary mode for many polysaccharide CSPs. |
| Reversed-Phase (RP) | Acetonitrile / Water or Buffer (Start with 50:50 v/v) | Dominated by hydrophobic interactions, but hydrogen bonding still plays a role. Essential for MS compatibility. |
| Polar Organic (PO) | Acetonitrile / Methanol (Start with 95:5 v/v) | A good alternative when analyte solubility is poor in NP or RP solvents. It offers a unique selectivity profile. |
Note: For all modes, consider adding 0.1% TFA or 0.1% DEA after initial runs to assess the impact on peak shape and selectivity.
Q4: What is the "3-Point Interaction Model" and why is it important for my separation?
The 3-Point Interaction Model is the theoretical foundation of chiral recognition. For a CSP to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the analyte and the stationary phase. At least one of these interactions must be stereochemically dependent.
For this compound, these interactions could be:
-
π-π stacking: Between the benzodioxin aromatic ring and aromatic moieties on the CSP.
-
Hydrogen Bonding: From the analyte's hydroxyl group to a carbonyl or amine group on the CSP.
-
Steric Hindrance: Where one enantiomer fits more favorably into a chiral groove or pocket on the CSP than the other.
If only two points of interaction occur, both enantiomers can bind with similar affinity, resulting in no separation. Your method development goal is to find a CSP and mobile phase combination that enables these three interactions.
Conceptual Diagram: The 3-Point Interaction Model
Caption: One enantiomer achieves three optimal interactions, while the other experiences a steric clash, leading to different retention times.
References
-
Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1063. Available at: [Link]
-
Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Bolchi, C., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. Available at: [Link]
-
Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 165-87. Available at: [Link]
-
Pallavicini, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1883. Available at: [Link]
-
Powell, W. S., & Rokach, J. (2013). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology, 533, 149-65. Available at: [Link]
-
Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]
-
Phenomenex Inc. Chiral HPLC Separations Guide. Available at: [Link] (Note: Direct link to the specific guide may vary, linking to the library.)
-
Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Aturki, Z., & Fanali, S. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7005-7027. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,3-dihydro-1,4-benzodioxin-2-ol and its derivatives. Our focus is on improving reaction yield, minimizing side products, and ensuring reproducible results.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules. Its synthesis, most commonly achieved through the Williamson ether synthesis pathway by reacting catechol with a three-carbon electrophile like epichlorohydrin or a glycidyl derivative, can be challenging. Issues such as low yields, competing side reactions, and purification difficulties are common hurdles. This guide is designed to provide practical, experience-based solutions to these challenges, grounded in established chemical principles.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of this compound.
Section 1: Low Conversion and Yield
Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?
Low yields are often multifactorial. The most common culprits are incomplete deprotonation of the catechol, side reactions consuming the starting materials, and suboptimal reaction conditions. A systematic approach is necessary to diagnose the root cause.
-
Base Strength and Stoichiometry: Catechol has two phenolic hydroxyl groups with different pKa values (pKa1 ≈ 9.4, pKa2 ≈ 12.8). A base that is not strong enough, or used in insufficient quantity, will not fully generate the reactive catecholate dianion, leading to incomplete conversion.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as polymerization of the epoxide starting material or decomposition of the product. An optimal temperature balance is crucial.
-
Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the catecholate. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Q2: I'm observing a significant amount of unreacted catechol in my crude product. How can I drive the reaction to completion?
The presence of unreacted catechol strongly suggests an issue with the deprotonation step.
-
Choice of Base: Switch to a stronger base. While carbonates like K₂CO₃ are common, they may not be sufficient to fully deprotonate the second hydroxyl group. Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Be aware that these stronger bases are more moisture-sensitive and require anhydrous reaction conditions.
-
Anhydrous Conditions: Water in the reaction mixture will consume the base and protonate the catecholate, reducing its effective concentration. Ensure your solvent and catechol are thoroughly dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Add the electrophile (e.g., epichlorohydrin) slowly to the solution of the pre-formed catecholate. This maintains a high concentration of the nucleophile and minimizes side reactions of the electrophile.
Q3: The reaction appears to stall after the initial alkylation of catechol, leading to mono-alkylated intermediates. How can I promote the final ring-closing step?
This issue points to a kinetically slow intramolecular cyclization. The initial intermolecular reaction is often faster than the subsequent intramolecular S_N2 cyclization.
-
High Dilution Principle: The intramolecular cyclization is a first-order process, while competing intermolecular side reactions (like polymerization or dimer formation) are second-order. Running the reaction at high dilution (low concentration of reactants) will favor the intramolecular pathway.
-
Solvent and Temperature: The choice of solvent can influence the conformation of the mono-alkylated intermediate, affecting the proximity of the reacting groups. Experiment with different polar aprotic solvents. Gently heating the reaction after the initial alkylation may provide the necessary activation energy for the cyclization, but monitor carefully for byproduct formation.
Section 2: Side Product Formation
Q4: My crude product is contaminated with a significant amount of a sticky, polymeric substance. What is causing this and how can it be prevented?
Polymerization is a very common side reaction, especially when using reactive epoxides like epichlorohydrin. This occurs when the epoxide reacts with itself or with the product alcohol under basic or acidic conditions.
-
Control Stoichiometry: Use a slight excess of catechol relative to the epoxide (e.g., 1.1 equivalents). This ensures the epoxide is consumed by the intended nucleophile.
-
Slow Addition and Temperature Control: Add the epoxide dropwise to the reaction mixture at a low temperature (e.g., 0 °C or room temperature) to control the exothermic reaction and prevent localized high concentrations of the epoxide, which can initiate polymerization.
-
Base Selection: Strong, non-nucleophilic bases are preferred. A highly nucleophilic base could potentially open the epoxide ring itself, leading to unwanted byproducts.
Q5: I'm observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?
When using an unsymmetrical electrophile like glycidol or its derivatives, the catecholate can attack either the more substituted or less substituted carbon of the epoxide.
-
Reaction Conditions: Generally, under basic (S_N2) conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide. Ensure your reaction conditions are strictly basic to favor this pathway. Any acidic impurities can lead to epoxide opening via an S_N1-like mechanism, which can reduce regioselectivity.
-
Protecting Groups: If regioselectivity remains a major issue, consider a multi-step synthesis involving protecting groups to differentiate the two hydroxyl groups of catechol, although this adds complexity to the overall synthesis.
Section 3: Reagent and Condition Optimization
Q6: What is the optimal combination of base and solvent for this synthesis?
The ideal combination enhances the nucleophilicity of the catecholate while minimizing side reactions. Polar aprotic solvents are generally the best choice.
| Base | Solvent | Key Considerations |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Acetone | A common and cost-effective choice, but may not be strong enough for complete dianion formation. Requires higher temperatures. |
| Sodium Hydride (NaH) | THF, DMF | A very strong, non-nucleophilic base. Requires strict anhydrous conditions and careful handling. Generates H₂ gas. |
| Potassium tert-Butoxide (t-BuOK) | THF, t-BuOH | A strong, sterically hindered base. Effective for deprotonation but can be nucleophilic at higher temperatures. |
Table 1. Comparison of common bases and solvents for the synthesis of this compound.
Experimental Protocols & Visualizations
Recommended Protocol: Synthesis via Epichlorohydrin
This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be required.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add catechol (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Electrophile: Cool the mixture back to 0 °C. Add epichlorohydrin (1.05 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Galli, C. (1988). Williamson ether synthesis. Chemical Reviews, 88(5), 765–792. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. [Link]
Technical Support Center: Stability and Degradation of 2,3-Dihydro-1,4-benzodioxin-2-ol
Welcome to the technical support center for 2,3-Dihydro-1,4-benzodioxin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental work. The unique structural features of this molecule, specifically the hemiacetal group, present distinct stability challenges. This document provides in-depth, field-proven insights into the handling, stability, and degradation of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a primary concern?
A1: this compound is a heterocyclic compound featuring the generally stable 1,4-benzodioxan scaffold, which is a privileged structure in medicinal chemistry.[1] However, the critical feature of this specific molecule is the hydroxyl (-OH) group at the C2 position of the dioxane ring. This configuration creates a cyclic hemiacetal .
The primary stability concern arises from a phenomenon known as ring-chain tautomerism .[2][3] Hemiacetals exist in a dynamic equilibrium with their corresponding open-chain aldehyde form. In this case, this compound is in equilibrium with 2-(2-hydroxyethoxy)benzaldehyde. This equilibrium is highly sensitive to environmental conditions, particularly pH, and can lead to the presence of multiple species in solution, complicating analysis and reactivity.[2][4]
Q2: What are the optimal storage conditions for solid this compound?
A2: To maximize the shelf-life of the compound in its solid state, the goal is to minimize exposure to factors that can catalyze degradation.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C to 4°C. | Low temperatures slow down the rate of any potential solid-state degradation or equilibration processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes the risk of oxidative degradation, to which both the hemiacetal and the potential ring-opened aldehyde are susceptible. |
| Moisture | Store in a desiccated environment. | Water can participate in and facilitate the hydrolysis of the hemiacetal, especially if trace acidic or basic impurities are present. |
| Light | Protect from light by using an amber vial. | While the benzodioxin scaffold is relatively stable, photolytic degradation is a common pathway for many organic molecules and should be prevented as a best practice.[5] |
Q3: Which solvents should I use for preparing solutions, and which should I avoid?
A3: Solvent choice is critical for maintaining the integrity of this compound in solution.
-
Recommended Solvents:
-
Aprotic, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are the best choices. These solvents do not participate in proton transfer and will slow the rate of ring-opening. Ensure the solvents are of high purity and low water content.
-
-
Solvents to Use with Caution:
-
Alcohols (e.g., Methanol, Ethanol): While they are protic, they can sometimes be used for short-term experiments. Be aware that they can react with the open-chain aldehyde form to create new acetal species, further complicating the mixture.
-
Water: Use of aqueous solutions is highly discouraged unless a specific pH is maintained with a buffer. Unbuffered water can have a variable pH, and the compound is susceptible to both acid and base-catalyzed degradation.[2]
-
-
Solvents to Avoid:
-
Acidic or Basic Solutions: Avoid dissolving the compound directly in acidic (e.g., solutions with TFA, HCl) or basic (e.g., solutions with NaOH, amines) media unless the explicit goal is to promote the ring-opening or another reaction. Hemiacetal degradation is rapidly catalyzed under these conditions.[2][4]
-
Troubleshooting Guide
Problem: My NMR or LC-MS analysis of a freshly prepared sample shows multiple unexpected peaks.
-
Probable Cause: You are likely observing the equilibrium of the ring-chain tautomerism. The closed-ring hemiacetal and the open-chain aldehyde are distinct chemical species with different analytical signatures. The presence of both, and potentially hydrates or solvent adducts of the aldehyde, will result in a complex spectrum.
-
Causality: This is an intrinsic property of the hemiacetal functional group. The equilibrium is established rapidly in solution, especially in protic or unpurified solvents. Even on the timescale of sample preparation and analysis, a significant population of the open-chain form can exist.[3]
-
Solution Workflow:
-
Verify Solvent: Ensure you are using a high-purity, anhydrous aprotic solvent.
-
Prepare Fresh: Always prepare solutions immediately before use. Do not store stock solutions for extended periods.
-
Low-Temperature Analysis: If possible, acquire analytical data at a lower temperature. This can slow the interconversion between forms, sometimes allowing for clearer observation of the primary species.
-
Accept Equilibrium: In some cases, particularly for reactions, you may need to accept that you are working with an equilibrium mixture. The reactivity may proceed through the small, but constantly replenished, concentration of the open-chain aldehyde.[2]
-
Problem: The purity of my sample, as measured by HPLC, decreases significantly over a few hours in solution.
-
Probable Cause: The compound is degrading in the chosen solvent or under the ambient conditions. The primary degradation pathway is the irreversible oxidation of the open-chain aldehyde to the corresponding carboxylic acid, 2-(2-hydroxyethoxy)benzoic acid.
-
Causality: Aldehydes are notoriously susceptible to oxidation by atmospheric oxygen. The ring-chain equilibrium constantly provides a low concentration of the aldehyde, which is then irreversibly oxidized. According to Le Chatelier's principle, the removal of the aldehyde via oxidation will continuously pull the equilibrium away from the desired hemiacetal form.
-
Solution Workflow:
Caption: Troubleshooting workflow for sample degradation in solution.
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
This protocol is designed to minimize degradation upon receipt and during solution preparation.
-
Receiving and Storage: Upon receipt, immediately transfer the vial to a desiccator inside a -20°C freezer. Log the arrival date.
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the solid compound.
-
Inert Atmosphere Handling: Perform all weighing and solution preparation in a glove box or using standard Schlenk line techniques under an inert atmosphere (Argon or Nitrogen).
-
Solvent Selection: Use a fresh bottle of anhydrous, aprotic solvent (e.g., DCM, THF, ACN). A solvent from a freshly opened bottle or one passed through a solvent purification system is ideal.
-
Dissolution: Add the solvent to the pre-weighed solid and mix gently until dissolved.
-
Immediate Use: Use the solution immediately for your reaction or analysis. Avoid storing solutions, even at low temperatures, for more than a few hours.
Protocol 2: Stability Assessment via Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and is a key part of drug development.[5][6] This protocol provides a framework for testing stability under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Keep in an oven at 60°C.[7]
-
Control: Keep at room temperature, protected from light.
-
-
Time Points: Analyze the samples by HPLC at initial (t=0), 2, 4, 8, and 24 hours.
-
HPLC Analysis: Use a stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile (with 0.1% formic acid as a modifier) is a good starting point. Monitor with a UV detector (a photodiode array detector is preferred to assess peak purity).[8]
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Note the retention times and peak areas of any new degradation products.
-
This data will build a stability profile, as summarized in the table below.
-
Data Summary: Expected Stability Profile
| Condition | Stability | Primary Degradation Product(s) |
| Solid (Ideal Storage) | High | N/A |
| Aprotic Solvent (Inert) | Moderate | Minimal degradation |
| Aqueous (Neutral pH) | Low | Ring-opened aldehyde |
| Aqueous (Acidic, pH < 5) | Very Low | Ring-opened aldehyde |
| Aqueous (Basic, pH > 9) | Very Low | Ring-opened aldehyde |
| Oxidative (H₂O₂) | Very Low | Ring-opened carboxylic acid |
Mechanistic Visualization
The primary degradation pathway is the acid or base-catalyzed ring-opening of the hemiacetal to form the aldehyde tautomer.
Caption: pH-dependent ring-chain tautomerism of the hemiacetal.
References
-
Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Molecules. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Aerosol Science and Technology. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved from [Link]
-
Andrey K. (2014). Hemiacetal Formation Under Basic Conditions. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Molecules. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Molecules. (2024). Research and Application of the Polyene Macrolide Antibiotic Nystatin. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). How to make acetal and hemiacetal stable on acidic medium?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates. Retrieved from [Link]
-
YouTube. (2020). Ring–chain tautomerism (prototropy): Basic idea mechanism and Entropy factor with explanation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from [Link]
-
Pearson. (n.d.). Hemiacetal Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
International Journal of Scientific Research in Engineering and Management. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]
Sources
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzodioxinols
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically during the analysis of benzodioxinols and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to make informed, effective troubleshooting decisions. Peak tailing is one of the most common frustrations in chromatography, but with a systematic approach, it is almost always correctable.
Section 1: The Problem - Understanding and Quantifying Peak Tailing
Q: What is peak tailing and how do I identify it?
A: Peak tailing is a common chromatographic peak distortion where the latter half of the peak is wider than the front half, creating an asymmetrical "tail".[1][2] In an ideal, perfectly symmetrical Gaussian peak, the peak shape is evenly distributed around its center. Tailing indicates that a portion of the analyte molecules are being retained longer than the main band, pointing to secondary, undesirable interactions within the chromatographic system.[3][4]
You can quantify this distortion using the Tailing Factor (Tf) or Asymmetry Factor (As) . The calculation, as defined by the USP, is:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and while some methods may accept a Tf up to 2.0, it is a clear indicator that the separation is not optimal.[3][5]
Q: Why is peak tailing a significant problem for my analysis?
A: Peak tailing is more than just an aesthetic issue; it has direct, negative consequences on the quality and reliability of your data.[6]
-
Reduced Resolution: Tailing peaks are wider at the base, which significantly decreases the resolution between adjacent peaks. This is especially problematic when trying to separate your target benzodioxinol from closely eluting impurities.
-
Inaccurate Quantification: The distorted shape makes it difficult for integration software to accurately determine the beginning and end of the peak. This leads to inconsistent and erroneous peak area calculations, compromising the quantitative accuracy of your assay.[3][5]
-
Lower Sensitivity: As the peak tails, its height is reduced for a given area. This lowers the signal-to-noise ratio, making it harder to detect and quantify low-level analytes.
-
Indicator of Underlying Issues: Tailing is a symptom of a problem in your method, column, or HPLC system. Ignoring it can lead to further degradation of performance and unreliable results.
Section 2: Diagnosing the Cause - A Systematic Approach
Q: My benzodioxinol peak is tailing. Where do I even begin to troubleshoot?
A: A systematic approach is crucial. Randomly changing parameters will waste time and resources. The key is to first determine if the problem is chemical (related to the analyte and mobile phase) or physical (related to the column or HPLC system).
Follow this logical workflow to diagnose the root cause. Start by asking if the tailing affects all peaks or just specific ones, particularly your target benzodioxinol.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Section 3: Unwanted Chemical Interactions - The Primary Culprit
Q: What is the most likely chemical cause for my benzodioxinol peak tailing?
A: The primary cause of peak tailing for basic compounds like many benzodioxinols is a secondary retention mechanism running concurrently with the desired reversed-phase (hydrophobic) retention.[1][2] The most common and problematic secondary mechanism is an ionic interaction between the analyte and the stationary phase surface.[3][5]
Specifically, this involves the interaction of protonated basic analytes with ionized silanol groups (Si-O⁻) on the surface of the silica packing material.[6] These residual silanols are acidic and, at typical mid-range pH values, carry a negative charge, which strongly attracts positively charged basic molecules.[2][5] This strong, secondary interaction holds some analyte molecules back, causing them to elute later than the main band, resulting in a tail.[1]
Caption: Interaction of a basic analyte with the HPLC stationary phase.
Q: How does mobile phase pH affect this interaction?
A: Mobile phase pH is the most powerful tool for controlling silanol interactions.[3] The ionization state of both the analyte and the surface silanols is dictated by the pH.
-
Silanol Groups (pKa ~3.5-4.5): At a pH above ~4, a significant portion of surface silanols are deprotonated (Si-O⁻), creating a negatively charged surface that attracts basic analytes.[6]
-
Basic Analytes (e.g., Benzodioxinols): These compounds are typically protonated (positively charged) at acidic to neutral pH.
The worst tailing often occurs in the mid-pH range (pH 4-7), where silanols are negatively charged and the basic analyte is positively charged, maximizing the unwanted ionic attraction. By lowering the mobile phase pH to below 3 , the vast majority of silanol groups become protonated (Si-OH).[2][3] This neutralizes the surface, effectively "switching off" the strong ionic interaction and leaving only the desired hydrophobic retention mechanism, which results in a sharp, symmetrical peak.[1][7]
Section 4: Solutions - Method and Mobile Phase Optimization
Q: How do I choose and prepare the right mobile phase and buffer to fix tailing?
A: Controlling the pH is paramount. This requires a properly selected and prepared buffer. A buffer resists pH changes, which is critical because the analyte itself can alter the local pH as it moves through the column, causing peak distortion if the mobile phase is unbuffered.[8]
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a pH of 2.7, phosphate or formate are excellent choices.[9] Let's use a phosphate buffer.
-
Reagent Preparation: Prepare a 100 mM stock solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.
-
Aqueous Portion Preparation:
-
Measure approximately 900 mL of HPLC-grade water into a beaker.
-
Add 25 mL of your 100 mM KH₂PO₄ stock solution to achieve a final buffer concentration of ~25 mM.
-
Place a calibrated pH meter into the solution.
-
Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.70 (±0.05).
-
Transfer the solution to a 1 L volumetric flask and bring it to volume with HPLC-grade water.
-
-
Final Mobile Phase Preparation:
-
Filter the aqueous buffer through a 0.22 µm membrane filter.
-
To prepare your final mobile phase (e.g., 50:50 Acetonitrile:Buffer), mix 500 mL of the filtered aqueous buffer with 500 mL of HPLC-grade acetonitrile.
-
Degas the final mobile phase using sonication or vacuum degassing before use.
-
Crucial Note: Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent.[3] Adding organic modifiers can alter the apparent pH reading.
Q: Should I use mobile phase additives like Triethylamine (TEA)? What are the pros and cons?
A: Adding a "sacrificial base" like triethylamine (TEA) is a classic strategy, especially for older columns with high silanol activity.[3][7] TEA is a small basic molecule that, when protonated at low pH, preferentially interacts with the negatively charged silanols, effectively shielding them from your analyte.[7]
However, with modern high-purity columns, this is often unnecessary and can be detrimental.
| Strategy | Pros | Cons | Best For... |
| Low pH (2.5-3.0) with Buffer | Highly effective, robust, clean.[2][3] | Requires a pH-stable column (most modern columns are). | Recommended primary approach. Suitable for nearly all basic compounds. |
| Add Triethylamine (TEA) | Can be effective at masking highly active silanols.[7] | Can shorten column lifetime, may suppress MS signal, can be difficult to fully wash out of the system.[7] | Older "Type A" silica columns or when low pH alone is insufficient. Use as a last resort. |
| Increase Buffer Concentration | Higher ionic strength can help shield silanol interactions.[3] | Risk of buffer precipitation in high organic content. | Mild tailing issues; can be combined with the low pH approach. |
Section 5: Solutions - Column and Hardware Troubleshooting
Q: Could my HPLC column be the problem? How do I choose a better column for benzodioxinols?
A: Absolutely. The column is the heart of the separation. If you are using an older column, it may be the source of your problems.
-
Column Chemistry: For basic analytes like benzodioxinols, always choose a modern column made from high-purity, Type B silica .[2] These columns have significantly lower metal content and fewer acidic silanol groups. Furthermore, ensure the column is fully end-capped .[1] End-capping is a process that chemically converts most of the remaining surface silanols into much less reactive groups.[1][6]
-
Alternative Chemistries: Consider columns with hybrid particle technology (e.g., BEH) or those with polar-embedded stationary phases. These are designed to further shield silanol activity and are often highly inert towards basic compounds.[2][6]
When selecting a column, prioritize one that is specified by the manufacturer for excellent peak shape with basic compounds at low pH.[10]
Q: My column was working fine, but now I see tailing. What happened?
A: This points to column degradation or contamination.
-
Column Void: A common issue is the formation of a void at the column inlet.[3] This happens when the packed bed of silica settles over time, leaving a gap. Your sample disperses in this void before reaching the stationary phase, causing distorted peaks. This can be caused by pressure shocks or operating at a pH outside the column's stable range.[3]
-
Blocked Inlet Frit: Particulate matter from your sample or system can clog the inlet frit of the column. This disrupts the flow path and leads to poor peak shape.[1] Always use guard columns and in-line filters to protect your analytical column.[1]
If you suspect a void or blockage, a simple diagnostic is to substitute the column with a new one of the same type. If the peak shape improves, the old column is the problem.[1]
To attempt to salvage a column with a blocked frit:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.
-
Reverse the Column: Connect the column in the reverse flow direction to the injector.
-
Flush with Strong Solvents: Wash the column with at least 10-20 column volumes of a series of strong solvents. A typical sequence for a reversed-phase column is:
-
Your mobile phase (without buffer)
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Your mobile phase (without buffer)
-
-
Re-equilibrate: Turn the column back to the correct flow direction, reconnect to the detector, and equilibrate with your mobile phase until you have a stable baseline.
-
Test: Inject your standard again to see if performance has been restored. Note that this procedure is for cleaning a blocked frit; it will not fix a void.[1]
Q: What are "extra-column effects" and how can I minimize them?
A: Extra-column effects refer to any peak broadening or distortion that occurs outside of the column itself.[3] This includes the volume within the injector, detector cell, and all connecting tubing.[11] This "dead volume" is especially problematic for early-eluting peaks, often causing them to tail.
-
Minimize Tubing: Keep the length of all connecting tubing as short as possible.
-
Use Narrow-Bore Tubing: Use tubing with a small internal diameter (e.g., 0.12 mm or 0.005 inches) between the injector, column, and detector.[6]
-
Ensure Proper Fittings: Use the correct ferrules and ensure they are seated properly to avoid creating small voids at the connection points.
Section 6: Frequently Asked Questions (FAQs)
Q: All my peaks are tailing, not just the benzodioxinol. What does that mean? A: If all peaks in your chromatogram are tailing to a similar degree, it strongly suggests a physical or system-level problem rather than a specific chemical interaction.[11] The most likely causes are a void at the column inlet or significant extra-column dead volume.[3][11] Start by inspecting your fittings and tubing, and then consider testing or replacing your column.
Q: I've lowered the pH to 2.5, but the tailing is still there. What's next? A: If a low pH doesn't solve the problem, consider these next steps:
-
Confirm pH: Double-check your buffer preparation and pH measurement.
-
Increase Buffer Strength: Increase your buffer concentration to 25-50 mM to enhance its capacity to control silanol interactions.[3]
-
Column Inertness: Your column may not be sufficiently inert. Try a different column known for excellent performance with basic compounds, such as one with a hybrid particle base or a different manufacturer's end-capping technology.
-
Metal Chelation: Some analytes can chelate with trace metals in the silica or from the HPLC system.[3] This is less common with modern columns but can be diagnosed by adding a small amount of a chelating agent like EDTA to the mobile phase.
Q: Can injecting too much sample cause peak tailing? A: Yes, this is known as mass overload .[1] If you inject too much analyte, you can saturate the stationary phase at the peak's center, causing the excess molecules to travel faster and distorting the peak (often leading to fronting, but tailing is also possible). The easiest way to check for this is to dilute your sample 10-fold and re-inject it.[1][12] If the peak shape improves dramatically, you were overloading the column.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. (2023). Available at: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. (2023). Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
How can I prevent peak tailing in HPLC?. ResearchGate. (2013). Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
buffered pH to avoid peak tailing. Chromatography Forum. (2004). Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Available at: [Link]
-
Role of Buffers in Liquid Chromatography. Phenomenex. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. (2023). Available at: [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral benzodioxanes
Welcome to the technical support center for the stereoselective synthesis of chiral benzodioxanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these important scaffolds. Chiral 1,4-benzodioxanes are prevalent in numerous biologically active compounds, making their enantioselective synthesis a critical aspect of pharmaceutical research.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in the synthesis of chiral benzodioxanes?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[3] In the context of chiral benzodioxanes, which often derive their biological activity from a specific three-dimensional arrangement, racemization leads to a mixture of stereoisomers. This can drastically reduce the therapeutic efficacy of a drug candidate, as one enantiomer may be highly active while the other is inactive or even exhibits undesirable side effects.[3] Therefore, preventing racemization is crucial for ensuring the quality, potency, and safety of the final product.
Q2: Which reaction steps are most susceptible to racemization during benzodioxane synthesis?
A2: Racemization is particularly common under conditions that facilitate the formation of a planar, achiral intermediate, such as an enol or a carbocation, at the stereocenter.[3] For 2-substituted-1,4-benzodioxanes, reactions involving the manipulation of a functional group at the C2 position are highly susceptible. For instance, reactions carried out in the presence of strong bases can lead to deprotonation at the chiral center, followed by reprotonation from either face, leading to a racemic mixture.[1] Similarly, substitution reactions that proceed through a carbocation intermediate can also lead to loss of stereochemical integrity.[3]
Q3: How can I monitor the enantiomeric excess (e.e.) of my product during and after the synthesis?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of your chiral benzodioxane derivatives.[1][4] It is essential to develop a robust chiral HPLC method capable of separating the enantiomers of your target compound. This allows for in-process control to monitor the stereochemical outcome of the reaction and to assess the final product's purity. Other optical methods, such as polarimetry and circular dichroism spectroscopy, can also be used to determine enantiomeric excess, though they may require a standard of known composition for comparison.[4][5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of chiral benzodioxanes.
Problem 1: Low Enantiomeric Excess (e.e.) in the Final Product
Q: I've synthesized a 2-substituted-1,4-benzodioxane, but the chiral HPLC analysis shows a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?
A: Senior Application Scientist's Insights
A low enantiomeric excess is a common and frustrating issue. The root cause often lies in the reaction conditions or the choice of catalyst. Let's break down the potential culprits and the corresponding solutions.
Causality Analysis:
-
Suboptimal Catalyst System: The choice of chiral catalyst and ligand is paramount for achieving high enantioselectivity. A catalyst system that is not well-suited for your specific substrate will likely result in poor stereocontrol.[6]
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can promote racemization, especially if the chiral center is sensitive to such conditions.[1] Basic conditions, in particular, can lead to the formation of an achiral enolate intermediate.[3]
-
Inappropriate Solvent: The solvent can significantly influence the transition state of the reaction, thereby affecting the enantioselectivity.
Solutions & Protocols:
-
Optimize the Chiral Catalyst System:
-
For Asymmetric Hydrogenation: If you are synthesizing chiral benzodioxanes via the asymmetric hydrogenation of 2-substituted-1,4-benzodioxines, consider using an Iridium-based catalyst with a chiral BIDIME-dimer ligand. This system has demonstrated excellent enantioselectivities (up to 99:1 er) for a range of substrates.[7]
-
For Palladium-Catalyzed Reactions: For enantioselective alkene aryloxyarylation, sterically bulky and conformationally well-defined chiral monophosphorus ligands have shown high reactivity and enantioselectivity.[8][9]
Experimental Protocol: Screening of Chiral Ligands
-
Set up a series of small-scale parallel reactions.
-
Use the same substrate, metal precursor (e.g., [Ir(cod)Cl]₂), and reaction conditions (temperature, pressure, solvent).
-
In each reaction, use a different chiral ligand from a library of relevant ligands (e.g., various phosphine-based ligands).
-
After the reaction is complete, analyze the enantiomeric excess of the product in each reaction using chiral HPLC.
-
Identify the ligand that provides the highest enantioselectivity for your substrate.
-
-
Control Reaction Conditions:
-
Base Selection: If a base is required, opt for a weaker, non-nucleophilic base. The basicity and steric hindrance of organic bases can have a great influence on racemization.[10]
-
Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures often favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the risk of product racemization over time.
-
-
Solvent Screening:
-
Perform the reaction in a range of aprotic solvents (e.g., THF, Dichloromethane, Toluene) to identify the solvent that provides the best enantioselectivity.
-
Data Summary: Comparison of Catalyst Systems for Asymmetric Hydrogenation
| Catalyst System | Ligand | Typical e.e. (%) | Substrate Scope | Reference |
| [Ir(cod)Cl]₂ | BIDIME-dimer | >95 | Alkyl, aryl, heteroaryl, and carbonyl substituted benzodioxines | [7] |
| Palladium-based | Chiral Monophosphorus Ligands | >90 | Alkenes for aryloxyarylation | [8][9] |
Workflow for Optimizing Enantioselectivity
Caption: Iterative workflow for troubleshooting low enantiomeric excess.
Problem 2: Racemization During a Specific Reaction Step
Q: I have an enantiomerically pure benzodioxane starting material, but I'm observing significant racemization after a particular reaction, especially when using a base. How can I prevent this?
A: Senior Application Scientist's Insights
This is a classic case of reaction-induced racemization. The key is to identify the mechanism of racemization and then choose conditions that circumvent this pathway.
Causality Analysis:
-
Deprotonation-Reprotonation: As mentioned, basic conditions can lead to the removal of a proton from the chiral center, forming a planar enolate. Subsequent reprotonation can occur from either face, leading to a racemic mixture.[1][3]
-
Protecting Group Strategy: The presence of certain functional groups can increase the acidity of the proton at the chiral center, making it more susceptible to deprotonation. In such cases, a suitable protecting group can mitigate this issue.
Solutions & Protocols:
-
Modify the Reaction Conditions to Avoid Racemization:
-
Use of Racemization Suppressors: In reactions that involve the activation of a carboxylic acid, such as in the formation of an amide, additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress racemization.[10][11]
-
Alternative Synthetic Routes: If a particular step consistently leads to racemization, it may be necessary to devise an alternative synthetic pathway that avoids the problematic conditions altogether.[12]
-
-
Employ a Protecting Group Strategy:
-
For instance, in peptide synthesis, which shares similar challenges with racemization, the use of an N-terminal 2-nitrobenzenesulfonyl (Ns) protecting group has been shown to be effective in preventing racemization by promoting sulfonamide anion formation and suppressing α-deprotonation.[13] While not directly applied to benzodioxanes in the provided literature, the principle of using an electron-withdrawing protecting group to alter the reactivity at the chiral center is a valuable strategy to consider.
-
Mechanism of Base-Induced Racemization
Caption: Base-induced racemization via a planar enolate intermediate.
References
- Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022-05-20).
- Ahmed, B., et al. (2008). Chemistry and Pharmacology of Benzodioxanes. Organic CHEMISTRY: An Indian Journal, 4(1).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Racemiz
- Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. (2015).
- Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. RSC Publishing.
-
Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]
- A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. (2019).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. (2021).
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021).
- Enantioselective Synthesis, Enantiomeric Separ
-
Buchwald, S. L., & Zhang, Y. (2015). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 54(42), 12482-12486. [Link]
- Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2021). Royal Society of Chemistry.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry.
- Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2015).
- Asymmetric reactions_synthesis. University of Illinois.
- Enantioselective synthesis. Wikipedia.
- Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. (2022). American Chemical Society.
- Stereoselective synthesis of (2R, 3R)- and (2S, 3S)-2-(4-Hydroxyphenyl)-3-Hydroxymethyl-1,4-Benzodioxan-6-Carbaldehyde.
Sources
- 1. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05612A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this valuable compound but also to scale the reaction for larger quantities. The 2,3-dihydro-1,4-benzodioxin structure is a key motif in many pharmaceuticals, making robust and scalable synthetic routes essential.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed, scalable protocol.
Reaction Overview
The most common and direct synthesis of this compound involves the reaction of catechol with an epoxide, typically epichlorohydrin, under basic conditions. This reaction is a variation of the Williamson ether synthesis.[3][4]
Reaction Scheme:
The mechanism involves the deprotonation of catechol to form a phenoxide, which then acts as a nucleophile, attacking the least substituted carbon of the epoxide ring of epichlorohydrin. This is followed by an intramolecular cyclization to form the benzodioxin ring.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What are the critical parameters for a successful synthesis?
A1: The critical parameters for this synthesis are:
-
Stoichiometry: Precise control over the molar ratios of catechol, epichlorohydrin, and the base is crucial to minimize side products.
-
Temperature: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent side reactions and ensure a good yield.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is key to achieving a good reaction rate and yield. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.
Q2: Why is a phase-transfer catalyst (PTC) often used in this synthesis?
A2: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used to transport the phenoxide ion from the aqueous phase (where it is formed by the action of the base) to the organic phase where the epichlorohydrin is located.[5] This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (catechol and epichlorohydrin) and the appearance of the product spot indicate the progression of the reaction.
Q4: What is a typical yield and purity I can expect?
A4: With an optimized protocol, yields can range from 70-85%. The purity of the crude product can be assessed by TLC and NMR. Purification by column chromatography or recrystallization is often necessary to achieve high purity (>98%).
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What could be the cause?
A: Several factors could contribute to a low or nonexistent yield. Let's break down the possibilities:
-
Ineffective Base: The base (e.g., sodium hydroxide, potassium carbonate) may be old or have absorbed moisture and carbon dioxide from the air, reducing its effectiveness.
-
Solution: Use fresh, high-purity base for each reaction. Ensure it is properly stored in a desiccator.
-
-
Poor Quality Starting Materials: Catechol can oxidize over time, turning dark. Epichlorohydrin can polymerize.
-
Solution: Use high-purity starting materials. Catechol should be a light-colored solid. Epichlorohydrin should be clear and colorless.
-
-
Incorrect Temperature: If the temperature is too low, the reaction rate will be very slow. If it's too high, side reactions and decomposition can occur.
-
Solution: Carefully control the reaction temperature. An oil bath with a temperature controller is recommended for precise temperature management.
-
-
Inefficient Stirring: In a biphasic system, vigorous stirring is essential to maximize the surface area between the two phases and facilitate the action of the phase-transfer catalyst.
-
Solution: Use a mechanical stirrer for larger scale reactions to ensure efficient mixing.
-
Problem: Formation of Significant Impurities
Q: My crude product shows multiple spots on the TLC plate. What are the likely side reactions?
A: The formation of impurities is a common challenge. Here are the most probable side reactions and how to mitigate them:
-
Dimerization/Polymerization of Epichlorohydrin: Under strong basic conditions, epichlorohydrin can self-polymerize.
-
Solution: Add the epichlorohydrin slowly to the reaction mixture to maintain a low instantaneous concentration. Maintain strict temperature control.
-
-
Formation of Bis-adducts: If an excess of epichlorohydrin is used, it can react with both hydroxyl groups of catechol, leading to undesired byproducts.
-
Solution: Carefully control the stoichiometry. A slight excess of catechol can sometimes be used to ensure all the epichlorohydrin is consumed.
-
-
Ring-Opening of the Product: The desired product can undergo further reactions under harsh basic conditions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Neutralize the reaction mixture promptly during workup.
-
Problem: Difficult Product Isolation and Purification
Q: I'm having trouble with the workup. The layers are not separating well, or the product is difficult to purify.
A: Workup and purification challenges can often be resolved with the following adjustments:
-
Emulsion Formation: Vigorous shaking during the extraction process can lead to the formation of stable emulsions, especially when a phase-transfer catalyst is used.
-
Solution: Use gentle inversions instead of vigorous shaking during the extraction. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
-
-
Product Oiling Out: If the product is an oil, it may be difficult to handle and purify by recrystallization.
-
Solution: If the product is an oil, purification by column chromatography on silica gel is the most effective method.
-
-
Co-eluting Impurities: Some impurities may have similar polarity to the product, making separation by column chromatography difficult.
-
Solution: Try different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. Sometimes, converting the product to a solid derivative, purifying it by recrystallization, and then reverting it to the desired product can be an effective strategy.
-
Scalable Synthesis Protocol (10g Scale)
This protocol is designed for the synthesis of approximately 10g of this compound.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Catechol | 110.11 | 11.0 g | 0.10 |
| Epichlorohydrin | 92.52 | 9.25 g (7.8 mL) | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 g | 0.005 |
| Toluene | - | 200 mL | - |
| Deionized Water | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine (Saturated NaCl) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
Experimental Procedure
Safety First: This reaction involves hazardous materials. Epichlorohydrin is toxic, flammable, and a suspected carcinogen.[6][7][8][9] Catechol is toxic and corrosive. Sodium hydroxide is highly corrosive. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add catechol (11.0 g, 0.10 mol), sodium hydroxide (8.0 g, 0.20 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and deionized water (100 mL).
-
Initial Stirring: Begin vigorous stirring to dissolve the solids.
-
Addition of Epichlorohydrin: Add toluene (200 mL) to the flask. Heat the mixture to 60°C with stirring. Slowly add epichlorohydrin (9.25 g, 7.8 mL, 0.10 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, so control the addition rate to maintain the temperature at 60-65°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 60°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[10][11][12]
Visual Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]
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MDPI. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available from: [Link]
- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
-
ResearchGate. (2024). (PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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ResearchGate. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Epichlorohydrin - Hazardous Substance Fact Sheet. Available from: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available from: [Link]
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Vanderbilt University. (n.d.). Epichlorohydrin. Available from: [Link]
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Chong, E., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4339-4345. Available from: [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]
-
PENTA. (2025). Epichlorohydrin - SAFETY DATA SHEET. Available from: [Link]
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UNC Charlotte. (n.d.). Epichlorohydrin. Available from: [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
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PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Available from: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]
-
ResearchGate. (2016). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available from: [Link]
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National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Available from: [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available from: [Link]
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MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available from: [Link]
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Validation & Comparative
A Comparative Guide for Researchers: Evaluating 2,3-Dihydro-1,4-benzodioxin-2-ol Against the Gold Standard Antioxidant, Trolox
In the dynamic fields of pharmacology, food science, and drug development, the accurate assessment of antioxidant capacity is paramount. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in a myriad of pathologies and degenerative processes.[1] The selection of an appropriate standard is the bedrock of any reliable antioxidant assay, providing a benchmark against which the potency of novel compounds can be judged. For years, Trolox, a water-soluble analog of vitamin E, has been the undisputed gold standard in this domain.[2] This guide provides an in-depth comparison of Trolox with a lesser-known compound, 2,3-Dihydro-1,4-benzodioxin-2-ol, offering a framework for its evaluation as a potential antioxidant standard.
The Established Benchmark: Trolox
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a synthetic, water-soluble derivative of vitamin E, a potent natural antioxidant.[3] Its widespread adoption as a standard is attributable to its well-defined chemical properties, consistent performance across various assays, and its clear antioxidant mechanism.
Physicochemical Properties and Antioxidant Mechanism of Trolox
Trolox possesses a chromanol ring with a hydroxyl group, which is the active site for its antioxidant activity.[2] The antioxidant mechanism of Trolox, like other phenolic antioxidants, primarily involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it.[2] This process is often referred to as hydrogen atom transfer (HAT). Alternatively, it can act via a single electron transfer (SET) mechanism.[3]
A Potential Challenger: this compound
This compound is a heterocyclic compound featuring a benzodioxin core. While not established as a mainstream antioxidant standard, its structural features, particularly the presence of a hydroxyl group, suggest potential radical-scavenging capabilities. The 1,4-benzodioxane moiety is found in various biologically active compounds, and some derivatives have demonstrated antioxidant properties. For instance, a study on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives showed moderate antioxidant activity in a DPPH assay.[4]
Postulated Antioxidant Mechanism of this compound
The antioxidant activity of this compound is hypothesized to stem from the hydroxyl group attached to the dioxin ring. Similar to phenolic antioxidants, this hydroxyl group can likely donate a hydrogen atom to a free radical, thereby stabilizing it. The resulting radical on the this compound molecule would be stabilized through resonance within the benzodioxin ring system.
Caption: Postulated antioxidant mechanisms of Trolox and this compound.
Head-to-Head Comparison: Key Attributes
| Feature | Trolox | This compound |
| Chemical Class | Chromanol (Vitamin E analog) | Benzodioxin |
| Solubility | Water-soluble | Likely soluble in organic solvents, moderate aqueous solubility |
| Antioxidant Mechanism | Primarily Hydrogen Atom Transfer (HAT) | Postulated Hydrogen Atom Transfer (HAT) |
| Established Standard | Yes, widely used in DPPH, ABTS, ORAC, etc. | No, not currently a recognized standard |
| Supporting Data | Extensive literature and validation | Limited, primarily based on related structures |
Experimental Framework for Comparative Evaluation
To rigorously assess the potential of this compound as an antioxidant standard, a direct comparison with Trolox using established assays is essential. The following protocols outline the methodology for such a comparative study. The primary metric for comparison will be the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of a compound relative to Trolox.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating antioxidant activity.[6] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Standards and Test Compound:
-
Prepare a stock solution of Trolox in methanol (e.g., 1 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions for both Trolox and the test compound to generate a concentration-response curve.
-
-
Assay Procedure:
-
To 1.9 mL of the DPPH solution in a cuvette, add 0.1 mL of the standard or test compound solution at various concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm.[7]
-
A blank is prepared using 0.1 mL of the solvent instead of the antioxidant solution.
-
-
Calculation of Scavenging Activity:
-
The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
-
Determination of TEAC:
-
Plot the % RSA against the concentration for both Trolox and this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
The TEAC value is calculated as: TEAC = IC50 (Trolox) / IC50 (this compound)
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Experimental Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11]
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Preparation of Standards and Test Compound: Prepare serial dilutions of Trolox and this compound as described for the DPPH assay.
-
Assay Procedure:
-
Calculation of TEAC:
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
Calculate the percentage inhibition for each concentration of this compound.
-
Determine the TEAC value by comparing the antioxidant activity of the test compound to the Trolox standard curve.
-
Caption: Workflow for the ABTS radical cation decolorization assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[12] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in a phosphate buffer (pH 7.4).
-
Prepare a peroxyl radical initiator solution (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer.
-
-
Preparation of Standards and Test Compound: Prepare serial dilutions of Trolox and this compound in the phosphate buffer.
-
Assay Procedure (96-well plate format):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the standard, test compound, or blank (buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation of ORAC Value (TEAC):
-
Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound in Trolox equivalents (TE) from the standard curve.
-
Caption: Workflow for the ORAC assay.
Conclusion and Future Perspectives
Trolox remains the well-established and validated standard for antioxidant capacity assays due to its consistent performance and extensive characterization. This compound, based on its chemical structure, presents a theoretical potential as a radical scavenger. However, its efficacy, reliability, and suitability as an antioxidant standard can only be determined through rigorous experimental validation as outlined in this guide.
For researchers in drug development and related fields, the exploration of novel antioxidant standards is a worthwhile endeavor. Should this compound demonstrate comparable or advantageous properties to Trolox (e.g., enhanced stability, different solubility profile, or more relevant reaction kinetics in specific systems), it could emerge as a valuable tool in the antioxidant research arsenal. Until such comprehensive data is available, Trolox should continue to be the standard of choice for ensuring the accuracy and reproducibility of antioxidant capacity measurements.
References
- Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI. Published April 5, 2020.
- TEAC / ABTS Assay | Trolox Equivalent Antioxidant Capacity Assays |. BMH learning. Published July 2, 2024.
- ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. BMH learning. Published July 25, 2021.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. Published December 22, 2021.
- Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Published July 20, 2020.
- An Alternative Standard for Trolox-Equivalent Antioxidant-Capacity Estimation Based on Thiol Antioxidants. Comparative 2,2′-Azinobis[3-ethylbenzothiazoline-6-sulfonic Acid] Decolorization and Rotational Viscometry Study Regarding Hyaluronan Degradation.
- Structure-antioxidant activity relationships of flavonoids: a re-examin
- Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc.
- Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
- How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)?
- Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. Published October 30, 2022.
- Novel ABTS-dot-blot method for the assessment of antioxidant properties of food packaging.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Published February 16, 2022.
- An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry (RSC Publishing).
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. Published April 3, 2022.
- Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay.
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. Published February 17, 2023.
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. National Institutes of Health. Published February 9, 2024.
- ABTS/TAC Methodology: Main Milestones and Recent Applic
- SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed.
- Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds.
- Antioxidant mechanism of phenolic compounds Flavonoids.
- Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants th
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Published June 19, 2023.
- Antioxidant Testing: An ORAC Update. Nutraceuticals World. Published March 1, 2004.
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. Published October 20, 2023.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
- Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †.
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
- Flavonoids and the Structure-Antioxidant Activity Relationship. Hilaris Publisher. Published February 23, 2018.
- How do phenols work with a amine antioxidant additives? YouTube. Published February 24, 2021.
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The Versatile Scaffold: A Comparative Analysis of the Biological Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives
The 2,3-dihydro-1,4-benzodioxin moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its structural rigidity and defined three-dimensional orientation of substituents make it an ideal template for the design of novel therapeutic agents.[3] This guide provides a comparative analysis of the biological activities of various 2,3-dihydro-1,4-benzodioxin derivatives, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their function. We will delve into their anticancer, anti-inflammatory, and antidiabetic properties, supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of investigation for 2,3-dihydro-1,4-benzodioxin derivatives has been their potential as anticancer agents.[4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms.
Comparative Efficacy of Anticancer Derivatives
The antiproliferative effects of several 2,3-dihydro-1,4-benzodioxin derivatives have been evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 11a | MCF-7 (Breast) | < 10 | [4] |
| HepG2 (Liver) | < 10 | [4] | |
| PC-3 (Prostate) | < 10 | [4] | |
| A549 (Lung) | < 10 | [4] | |
| Compound 13 | PC-3 (Prostate) | Potent Cytotoxicity | [5] |
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [6] |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [6] |
| MAZ2 (1,3-Benzodioxole derivative) | Molm-13 (Leukemia) | 0.2 - 0.4 | [7] |
Table 1: Comparative anticancer activity of selected 2,3-dihydro-1,4-benzodioxin and related derivatives.
Notably, the 1,4-benzodioxine derivative 11a demonstrated a broad spectrum of activity against four different cancer cell lines with IC50 values below 10 µM, alongside lower toxicity towards normal human cell lines.[4] Further investigation revealed that this compound acts as a tubulin polymerization inhibitor with an IC50 of 6.37 µM, leading to cell cycle arrest at the G2/M phase.[4] In another study, compounds 14b and 14c , which are 2H-benzo[b][8][9]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, showed potent inhibitory effects against the A549 lung cancer cell line.[6] Their mechanism of action is believed to involve the induction of apoptosis, elevation of reactive oxygen species (ROS) levels, and induction of DNA damage and autophagy.[6]
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,3-dihydro-1,4-benzodioxin derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, simplicity, and high-throughput screening capability. It provides a quantitative measure of how a compound affects the metabolic activity of cancer cells, which is a fundamental indicator of cell death or inhibition of proliferation.
Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain 2,3-dihydro-1,4-benzodioxin derivatives have demonstrated promising anti-inflammatory properties.
Comparative Efficacy of Anti-Inflammatory Derivatives
One notable example is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which has shown anti-inflammatory potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, in the carrageenan-induced rat paw edema assay.[10] This suggests its potential as a lead compound for the development of new anti-inflammatory agents. Other related benzoxazinone derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a few days before the experiment.
-
Compound Administration: The test compound (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) or a control vehicle is administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is widely used because it represents a biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and cyclooxygenase (COX) enzymes, which are the targets of many NSAIDs. This allows for the assessment of a compound's ability to interfere with these key inflammatory pathways.
Antidiabetic Activity: Regulating Blood Glucose Levels
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. Some 2,3-dihydro-1,4-benzodioxin derivatives have been investigated for their potential to manage this condition by inhibiting key carbohydrate-hydrolyzing enzymes.
Comparative Efficacy of Antidiabetic Derivatives
The inhibitory activity of these derivatives against α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into glucose, is a key indicator of their antidiabetic potential.
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 7i | α-Glucosidase | 86.31 ± 0.11 | [11] |
| Compound 7k | α-Glucosidase | 81.12 ± 0.13 | [11] |
| Acarbose (Standard) | α-Glucosidase | 37.38 ± 0.12 | [11] |
| Compound 5a (Thiohydantoin derivative) | α-Glucosidase | 5.08 µg/mL | [11] |
| α-Amylase | 0.21 µg/mL | [11] | |
| Acarbose (Standard) | α-Glucosidase | 5.76 µg/mL | [11] |
| α-Amylase | 0.39 µg/mL | [11] |
Table 2: Comparative antidiabetic activity of selected 2,3-dihydro-1,4-benzodioxin and related derivatives.
While compounds 7i and 7k showed moderate inhibitory activity against α-glucosidase, the thiohydantoin derivative 5a demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC50 values surpassing the standard drug, Acarbose.[11] This highlights the potential of modifying the core 2,3-dihydro-1,4-benzodioxin structure to enhance its antidiabetic properties.
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.
-
Incubation with Test Compound: The enzyme solution is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Measurement of Product Formation: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) over time.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated. The IC50 value is then determined from the dose-response curve.
Causality Behind Experimental Choices: This assay is a direct and reliable method to screen for inhibitors of α-glucosidase. The use of a chromogenic substrate (pNPG) allows for a simple and sensitive colorimetric readout of the enzyme's activity, making it suitable for high-throughput screening of potential antidiabetic compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,3-dihydro-1,4-benzodioxin derivatives is highly dependent on the nature and position of substituents on both the aromatic and the dioxane rings. For instance, in the context of anticancer activity, the presence of specific side chains can significantly enhance cytotoxicity and target specificity.[12] Similarly, for anti-inflammatory and antidiabetic activities, modifications to the core structure can lead to more potent and selective compounds. A thorough understanding of SAR is crucial for the rational design of new derivatives with improved therapeutic profiles.
Conclusion
The 2,3-dihydro-1,4-benzodioxin scaffold represents a versatile and valuable platform for the development of novel therapeutic agents with a wide range of biological activities. This comparative analysis highlights the potential of its derivatives in the fields of oncology, inflammation, and metabolic disorders. The provided experimental data and detailed methodologies serve as a foundation for further research and development in this promising area of medicinal chemistry. Future efforts should focus on elucidating the precise mechanisms of action and optimizing the structure-activity relationships to design next-generation drugs with enhanced efficacy and safety profiles.
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Retrieved January 23, 2026, from [Link]
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In vitro antidiabetic, antioxidant activities and chemical composition of Ajuga parviflora Benth. shoot. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,3-Dihydro-1,4-benzodioxin-2-ol
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of 2,3-Dihydro-1,4-benzodioxin-2-ol, a key chemical intermediate and potential impurity in the synthesis of various pharmaceuticals. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate an analytical method that is fit for its intended purpose, ensuring data integrity and regulatory compliance. The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound. In this guide, we will explore and compare a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The choice between these methods will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for a stability-indicating assay.
Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
A stability-indicating HPLC method is crucial for the pharmaceutical industry as it ensures the accurate measurement of the active pharmaceutical ingredient (API) and its degradation products.[3] This is essential for determining the shelf life and storage conditions of drug substances and products.[3] The following proposed RP-HPLC method is designed to be specific, accurate, precise, and robust for the quantification of this compound.
Experimental Protocol: RP-HPLC Method Validation
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best resolution and peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm (based on the UV absorbance spectrum of the benzodioxin moiety)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the material to be tested in the mobile phase to achieve a theoretical concentration within the calibration range.
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity/Selectivity: To demonstrate specificity, forced degradation studies are conducted. The analyte is subjected to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The chromatograms of the stressed samples are compared with that of an unstressed sample to ensure that the peak of this compound is well-resolved from any degradation products.
-
Linearity: Linearity is assessed by analyzing a minimum of five concentrations of the working standard solutions. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) and y-intercept are calculated.
-
Range: The range of the method is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision for concentrations from the lower to the upper levels of the calibration curve.[1][2]
-
Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
Illustrative Data for RP-HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Analyte peak is pure and resolved from degradation peaks (Resolution > 2). | Peak purity index > 0.999. Resolution from the nearest degradation peak is 3.5. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over the range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.3 µg/mL |
| Robustness | System suitability parameters are met under all varied conditions. | No significant impact on the results; system suitability passes in all conditions. |
Note: The data presented in this table is for illustrative purposes only and represents typical results for a well-validated HPLC method.
Workflow for RP-HPLC Method Validation
Caption: Workflow for the validation of the RP-HPLC method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds and offers high sensitivity and selectivity. For this compound, which is amenable to GC analysis, GC-MS can provide a highly specific and sensitive quantification method.
Experimental Protocol: GC-MS Method Validation
1. GC-MS Conditions:
-
GC Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 152, 123, 95). A full scan mode can be used for initial identification.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving or extracting the material to be tested in the chosen solvent to achieve a concentration within the calibration range. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) can be used to improve accuracy and precision.
3. Validation Parameters (as per ICH Q2(R1)):
The validation parameters for the GC-MS method are the same as for the HPLC method: specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
-
Specificity: In GC-MS, specificity is inherently high due to the use of mass spectrometric detection. It is demonstrated by the absence of interfering peaks at the retention time of the analyte and by comparing the mass spectrum of the analyte in the sample with that of a reference standard.
-
Robustness: For GC-MS, robustness testing would involve varying parameters such as the oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).
Illustrative Data for GC-MS Method Validation
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks at the analyte's retention time and characteristic ion ratios. | Mass spectrum of the analyte in the sample matches the reference standard. No interferences observed in the SIM chromatogram. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over the range of 0.1-10 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 1.1% Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.03 µg/mL |
| Robustness | System suitability parameters are met under all varied conditions. | No significant impact on the results; system suitability passes in all conditions. |
Note: The data presented in this table is for illustrative purposes only and represents typical results for a well-validated GC-MS method.
Workflow for GC-MS Method Validation
Caption: Workflow for the validation of the GC-MS method.
Comparison of RP-HPLC and GC-MS Methods
| Feature | RP-HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection. |
| Specificity | Good, but can be susceptible to co-eluting impurities with similar UV spectra. Peak purity analysis is recommended. | Excellent, due to the combination of chromatographic retention time and mass fragmentation patterns. |
| Sensitivity | Good (LOQ typically in the sub-µg/mL range). | Excellent (LOQ often in the low ng/mL to pg/mL range). |
| Stability-Indicating | Well-suited for stability-indicating assays, as it can separate non-volatile degradation products. | Can be used for stability studies, but may not be suitable for non-volatile or thermally labile degradants. |
| Sample Preparation | Generally straightforward; samples are dissolved in the mobile phase. | May require derivatization for non-volatile compounds, but likely not for the target analyte. Sample must be in a volatile solvent. |
| Instrumentation Cost | Moderate. | High. |
| Throughput | High. | Moderate. |
| Typical Application | Routine quality control, purity testing, and stability studies. | Trace level analysis, impurity identification, and confirmation of results from other methods. |
Conclusion
Both the stability-indicating RP-HPLC with UV detection and the GC-MS methods can be successfully validated for the quantification of this compound.
-
The RP-HPLC method is a robust, reliable, and cost-effective choice for routine quality control and stability testing. Its ability to separate a wide range of potential degradation products makes it particularly suitable for a stability-indicating assay.
-
The GC-MS method offers superior sensitivity and specificity, making it the preferred choice for trace-level analysis or when unambiguous identification of the analyte is required.
The ultimate selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, including the required sensitivity, the nature of the sample matrix, and the intended purpose of the analysis. A well-defined analytical target profile (ATP) will guide the choice and validation of the most appropriate method, ensuring the generation of high-quality, reliable data.
References
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Methods for the Analysis of Doxazosin Extended-Release Tablets. (2023). USP's Emerging Standards. Available at: [Link]
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Determination of doxazosin in different matrices: a review. (n.d.). SciSpace. Available at: [Link]
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Chemistry and pharmacology of benzodioxanes. (2008). TSI Journals. Available at: [Link]
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Available at: [Link]
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (n.d.). ResearchGate. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]
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Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Analytical method development and validation of Doxazosin Mesylate uncoated tablets by RP-HPLC. (2013). ResearchGate. Available at: [Link]
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2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Available at: [Link]
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Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (n.d.). Semantic Scholar. Available at: [Link]
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A Spectroscopic Guide to 2,3-Dihydro-1,4-benzodioxin-2-ol and its Ketone Analog: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure, present in a multitude of biologically active compounds.[1] This guide provides an in-depth spectroscopic comparison of two closely related analogs: 2,3-Dihydro-1,4-benzodioxin-2-ol and its corresponding ketone, 1,4-benzodioxan-2-one. Understanding the distinct spectroscopic signatures of the hydroxyl and carbonyl functionalities within this common framework is crucial for researchers in confirming synthesis, assessing purity, and elucidating structure-activity relationships.
This comparison will delve into the expected and observed differences in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The causality behind the experimental observations will be explained, grounded in the fundamental principles of each technique.
Molecular Structures Under Investigation
A clear visualization of the two molecules is essential for the discussion that follows. The key difference is the functional group at the C2 position of the dioxane ring: a hydroxyl group in the alcohol and a carbonyl group in the ketone.
Figure 1: Chemical structures of the compounds under comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The primary differences between the alcohol and the ketone will be observed in the chemical shifts and multiplicities of the protons on the dioxane ring, particularly at the C2 and C3 positions.
Expected ¹H NMR Data
| Assignment | This compound (Expected δ, ppm) | 1,4-Benzodioxan-2-one (Expected δ, ppm) | Key Differences & Rationale |
| Aromatic-H | ~6.8-7.0 (m, 4H) | ~6.9-7.1 (m, 4H) | Minimal change expected in the aromatic region. |
| O-CH-O | ~4.8-5.0 (m, 1H) | - | This proton is absent in the ketone. Its chemical shift is influenced by the adjacent hydroxyl and oxygen atoms. |
| O-CH₂-C | ~4.0-4.3 (m, 2H) | ~4.7 (s, 2H) | In the ketone, the C3 protons are adjacent to a carbonyl group, which is strongly deshielding, shifting them downfield. They are expected to appear as a singlet as there are no adjacent protons. In the alcohol, these protons are adjacent to a chiral center and will be diastereotopic, likely appearing as a multiplet. |
| OH | Variable, ~2.0-4.0 (br s, 1H) | - | The hydroxyl proton is exchangeable and its chemical shift is concentration and solvent dependent. It is absent in the ketone. |
Causality of Spectral Differences:
-
The C2 Proton: In this compound, the proton at the C2 position is a methine proton (CH) bonded to two oxygen atoms and a hydroxyl group. This environment is highly deshielded, leading to a downfield chemical shift.
-
The C3 Protons: In the alcohol, the two protons at the C3 position are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and are expected to show distinct chemical shifts and couplings to each other and to the C2 proton, resulting in a complex multiplet. In contrast, in 1,4-benzodioxan-2-one, the C3 protons are adjacent to an sp²-hybridized carbonyl carbon. The magnetic anisotropy of the carbonyl group causes significant deshielding of these protons, shifting their resonance significantly downfield. With no adjacent protons to couple with, they are expected to appear as a sharp singlet.
-
The Hydroxyl Proton: The presence of a broad, exchangeable singlet in the spectrum of the alcohol, which disappears upon addition of D₂O, is a definitive indicator of the hydroxyl group.
Experimental Protocol: ¹H NMR Spectroscopy
Figure 2: Workflow for acquiring ¹H NMR spectra.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The most significant difference between the two compounds will be the chemical shift of the C2 carbon.
Expected ¹³C NMR Data
| Assignment | This compound (Expected δ, ppm) | 1,4-Benzodioxan-2-one (Expected δ, ppm) | Key Differences & Rationale |
| Aromatic C-O | ~142-144 | ~141-143 | Minimal change expected. |
| Aromatic C-H | ~116-123 | ~117-124 | Minimal change expected. |
| O-C H-OH | ~95-100 | - | The C2 carbon in the alcohol is an sp³ carbon bonded to two oxygen atoms, resulting in a significant downfield shift. |
| C =O | - | ~165-170 | The carbonyl carbon in the ketone is highly deshielded and appears in the characteristic region for ester/lactone carbonyls. |
| O-C H₂-C | ~64-66 | ~62-64 | A slight upfield shift may be observed for the C3 carbon in the ketone due to the electron-withdrawing nature of the adjacent carbonyl group. |
Causality of Spectral Differences:
-
The C2 Carbon: The C2 carbon in this compound is a hemiacetal carbon, bonded to two electronegative oxygen atoms. This results in a chemical shift in the range of 95-100 ppm. In 1,4-benzodioxan-2-one, this carbon is part of a carbonyl group within a lactone (cyclic ester). Carbonyl carbons are significantly deshielded and resonate at much lower field, typically in the 165-170 ppm range. This dramatic difference in chemical shift is the most definitive diagnostic feature in the ¹³C NMR spectra for distinguishing between these two compounds.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups. The presence of the hydroxyl group in the alcohol and the carbonyl group in the ketone will give rise to distinct, strong absorption bands.
Expected FT-IR Data
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 1,4-Benzodioxan-2-one (Expected Wavenumber, cm⁻¹) | Key Differences & Rationale |
| O-H stretch | ~3200-3600 (broad) | - | The broad, strong absorption in this region is characteristic of a hydroxyl group involved in hydrogen bonding. This band is absent in the ketone. |
| C=O stretch | - | ~1750-1770 (strong, sharp) | The strong, sharp absorption in this region is characteristic of a carbonyl group in a six-membered lactone.[2] This band is absent in the alcohol. |
| Aromatic C=C stretch | ~1450-1600 | ~1450-1600 | Present in both compounds. |
| C-O stretch | ~1000-1300 | ~1000-1300 | Both compounds will show strong C-O stretching bands, but the pattern may differ slightly. |
| Aromatic C-H stretch | >3000 | >3000 | Present in both compounds. |
| Aliphatic C-H stretch | <3000 | <3000 | Present in both compounds. |
Causality of Spectral Differences:
-
O-H vs. C=O Stretching: The most prominent difference lies in the high-frequency region of the spectrum. This compound will exhibit a broad, strong absorption band characteristic of the O-H stretching vibration of an alcohol. The broadening is a result of intermolecular hydrogen bonding. Conversely, 1,4-benzodioxan-2-one will show a very strong and sharp absorption band corresponding to the C=O stretching vibration of the lactone. The position of this band at a relatively high wavenumber is typical for a six-membered ring ester, where ring strain is not a significant factor.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Figure 3: Workflow for acquiring FT-IR spectra using an ATR accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Both compounds contain a benzene ring, which will be the primary chromophore.
Expected UV-Vis Data
| Compound | Expected λmax (nm) | Rationale |
| This compound | ~270-280 | The hydroxyl group is an auxochrome that can cause a slight red shift (bathochromic shift) of the benzene π→π* transition. |
| 1,4-Benzodioxan-2-one | ~270-280, and a weak band at >300 | The ester carbonyl group is not directly conjugated with the aromatic ring, so its effect on the π→π* transition is expected to be minimal. However, a weak n→π* transition of the carbonyl group may be observable at longer wavelengths. |
Causality of Spectral Differences:
-
π→π* Transitions: Both molecules are expected to show absorption bands characteristic of a substituted benzene ring, typically in the 270-280 nm range.[3]
-
n→π* Transition: 1,4-Benzodioxan-2-one possesses a carbonyl group with non-bonding (n) electrons on the oxygen atom. This allows for a weak n→π* electronic transition, which is expected to appear as a low-intensity absorption at a longer wavelength (>300 nm) than the π→π* transitions of the benzene ring. This weak absorption band would be absent in the spectrum of this compound.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare dilute solutions of each compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrometry Data
| Parameter | This compound | 1,4-Benzodioxan-2-one | Key Differences & Rationale |
| Molecular Ion (M⁺) | m/z = 152 | m/z = 150 | The molecular weights differ by 2 Da, reflecting the difference between a secondary alcohol (-CHOH) and a ketone (-C=O). |
| Key Fragments | Loss of H₂O (m/z 134), cleavage of the dioxane ring. | Loss of CO (m/z 122), loss of CO₂ (m/z 106), retro-Diels-Alder type fragmentation. | The fragmentation patterns are expected to be significantly different due to the different functional groups. The alcohol can readily lose a molecule of water, while the ketone can undergo characteristic losses of carbon monoxide or carbon dioxide. |
Causality of Fragmentation Differences:
-
This compound: The molecular ion at m/z 152 is expected. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment at m/z 134.
-
1,4-Benzodioxan-2-one: The molecular ion is expected at m/z 150. Lactones are known to undergo fragmentation by loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 122, or by loss of carbon dioxide (CO₂, 44 Da) to give a fragment at m/z 106.
Conclusion
The spectroscopic comparison of this compound and 1,4-benzodioxan-2-one reveals a set of distinct and complementary differences that allow for their unambiguous differentiation. The presence of a hydroxyl group in the former and a carbonyl group in the latter imparts unique signatures across a range of spectroscopic techniques. By understanding the fundamental principles behind these differences, researchers can confidently characterize these and related compounds, a critical step in the advancement of drug discovery and development programs.
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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Quaglia, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6371. [Link]
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LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Navigating the Nuances of Bioassays: A Comparative Guide to the Cross-reactivity of 2,3-Dihydro-1,4-benzodioxin-2-ol
For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. The pursuit of novel therapeutics often involves screening vast libraries of small molecules, and understanding the potential for off-target effects and assay interference is critical to avoid costly and time-consuming false leads. This guide provides an in-depth analysis of the potential cross-reactivity of 2,3-Dihydro-1,4-benzodioxin-2-ol, a heterocyclic compound featuring a scaffold of significant interest in medicinal chemistry. While direct experimental data on the cross-reactivity of this specific molecule is limited, its structural features, when compared to known promiscuous compounds, warrant a careful and informed approach to its use in biological screening.
The 2,3-dihydro-1,4-benzodioxin core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and enzyme inhibitory activities.[4][5][6][7] The versatility of this moiety in interacting with various biological receptors and enzymes makes it an attractive starting point for drug discovery campaigns. However, it is precisely this potential for broad biological activity that necessitates a thorough evaluation of its potential for non-specific interactions in vitro.
This guide will dissect the chemical rationale for the potential cross-reactivity of this compound, compare its behavior to that of other relevant chemical classes, and provide robust experimental protocols to empower researchers to validate their findings and ensure the specificity of their results.
The Chemical Culprit: Unpacking the Potential for Cross-Reactivity
The likelihood of a small molecule to interfere with a biological assay is often rooted in its chemical structure. In the case of this compound, the presence of a hydroxyl group on the dioxin ring, in proximity to the benzene ring system, is a key feature that raises a flag for potential cross-reactivity. This arrangement can be conceptually linked to the reactivity of phenolic and, more specifically, catechol-containing compounds, which are notorious for their promiscuous behavior in biological assays.[8][9]
The primary mechanism of interference for many phenolic compounds is their propensity to undergo oxidation, particularly in the presence of ambient oxygen and at physiological pH, to form highly reactive quinone or quinone-methide intermediates.[8][10] These electrophilic species can then covalently modify nucleophilic residues (such as cysteine and lysine) on proteins, leading to non-specific enzyme inhibition or activation, or interference with assay detection systems.[8]
While this compound is not a true catechol, the electronic environment created by the adjacent oxygen atoms in the dioxin ring and the aromatic system could facilitate oxidation of the hydroxyl group, leading to a reactive intermediate.
Figure 1: Proposed mechanism of cross-reactivity for this compound.
A Comparative Analysis: Benchmarking Against Known Assay-Interfering Compounds
To better understand the potential for cross-reactivity, it is instructive to compare this compound with well-characterized classes of interfering compounds.
| Compound Class | Key Structural Feature | Common Interference Mechanism | Relevance to this compound |
| Catechols | o-dihydroxybenzene | Oxidation to reactive o-quinones, covalent protein modification, redox cycling. | Structural analogy; the hydroxyl group on the dioxin ring may mimic the reactivity of a catechol hydroxyl. |
| Flavonoids | Polyphenolic structure, often with catechol moieties | Similar to catechols; strong interference in redox-sensitive assays.[11] | The phenolic nature of the benzodioxin ring system shares some characteristics with the A-ring of flavonoids. |
| Promiscuous Inhibitors (e.g., PAINS) | Various, often containing reactive functional groups | Non-specific binding, aggregation, redox activity. | The potential for oxidation and covalent modification aligns with some PAINS alerts. |
| Non-Interfering Analogue (Hypothetical) | Methoxy or other capped hydroxyl group | Lacks the readily oxidizable hydroxyl group. | Serves as a crucial negative control in validation experiments. |
Experimental Validation: A Framework for Ensuring Data Integrity
The key to confidently interpreting data from assays involving potentially cross-reactive compounds is a robust validation strategy. The following experimental workflows are designed to systematically assess and mitigate the risk of off-target effects.
Figure 2: Experimental workflow for validating hits with potential for cross-reactivity.
Protocol 1: Assessing Non-Specific Inhibition and Redox Activity
Objective: To determine if the observed activity of this compound is due to non-specific protein reactivity or interference with the assay's redox chemistry.
Materials:
-
This compound
-
A non-hydroxylated analogue (e.g., 2,3-Dihydro-1,4-benzodioxin) as a negative control
-
Target enzyme and substrate
-
Assay buffer
-
Dithiothreitol (DTT) or other reducing agent
-
Bovine Serum Albumin (BSA)
Procedure:
-
Enzyme-less Control: Run the standard assay in the presence of this compound but without the target enzyme. An effect on the assay signal indicates direct interference with the detection system.
-
Time-Dependent Inhibition: Pre-incubate the enzyme with this compound for varying durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification.
-
Effect of Reducing Agents: Perform the inhibition assay in the presence and absence of a reducing agent like DTT (typically 1-10 mM). If the inhibitory activity of the compound is significantly diminished in the presence of DTT, it suggests that the mechanism involves oxidation of the compound and/or the target protein.
-
Effect of Non-specific Protein: Include a high concentration of a non-target protein like BSA (e.g., 0.1-1 mg/mL) in the assay. A decrease in the potency of the test compound in the presence of BSA suggests non-specific binding.
-
Activity of the Non-Hydroxylated Analogue: Test the non-hydroxylated analogue in the same assay. Lack of activity from this control compound would strongly implicate the hydroxyl group in the observed effect.
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of this compound using an assay with a different detection principle.
Procedure:
-
Identify a secondary assay that measures the same biological endpoint but relies on a different technology. For example, if the primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method such as surface plasmon resonance (SPR) to measure direct binding to the target protein, or a coupled-enzyme assay that measures the formation of a different product.
-
Test this compound and the non-hydroxylated analogue in the orthogonal assay.
-
Concordant results between the primary and orthogonal assays for both the active compound and the inactive analogue provide strong evidence for a specific biological effect.
Conclusion: A Call for Rigor in Early-Stage Drug Discovery
The 2,3-dihydro-1,4-benzodioxin scaffold remains a valuable starting point for the development of novel therapeutics. However, as with any chemical series, a thorough understanding of its potential liabilities is essential. While this compound may exhibit true, specific biological activity, its structural features warrant a heightened level of scrutiny. By employing the comparative mindset and rigorous experimental validation protocols outlined in this guide, researchers can confidently distinguish between genuine biological hits and assay artifacts, ultimately accelerating the path toward the discovery of safe and effective medicines. The proactive identification and mitigation of off-target effects are not merely a matter of good scientific practice; they are a cornerstone of efficient and successful drug development.
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- PubMed. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- Bentham Science Publisher. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2,3-Dihydro-1,4-benzodioxin-2-ol using Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. The 2,3-dihydro-1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, with the stereochemistry at the C2 position often dictating the biological activity of the compound.[1][2] This guide provides an in-depth, technical comparison of methods for determining the enantiomeric excess of 2,3-Dihydro-1,4-benzodioxin-2-ol, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC).
The Imperative of Chiral Separation for Benzodioxane Derivatives
The differential pharmacological effects of enantiomers are well-documented, necessitating stringent control over the stereochemical purity of drug candidates.[3] For derivatives of 2,3-dihydro-1,4-benzodioxane, this is no exception. The specific spatial arrangement of substituents can lead to significant differences in how the molecule interacts with its biological target.[4] Consequently, robust and reliable analytical methods for quantifying the enantiomeric composition are paramount throughout the drug discovery and development process.
Chiral HPLC: The Gold Standard for Enantiomeric Excess Determination
Chiral HPLC remains the most widely used and powerful technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and reproducibility.[5] The direct approach, utilizing a chiral stationary phase (CSP), is often the method of choice.[6] The fundamental principle of this technique lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.[7]
The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability in chiral separations.[3][8] The chiral recognition mechanism is a complex interplay of various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8][9] The helical structure of the polysaccharide polymer creates chiral grooves where the analyte can bind. The specific nature and orientation of the derivative groups (e.g., phenylcarbamates) on the polysaccharide backbone dictate the precise interactions that lead to enantioselective retention.[9] For an alcohol like this compound, the hydroxyl group is a key site for hydrogen bonding with the carbamate groups on the CSP.
Experimental Protocol: Chiral HPLC Method for this compound
This protocol is based on established methods for structurally similar 2-substituted-1,4-benzodioxane derivatives and serves as a robust starting point for method development.
Objective: To determine the enantiomeric excess of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based CSP is recommended. A cellulose-based column such as Cellulose tris(3,5-dimethylphenylcarbamate) is a prime candidate.
-
Mobile Phase: A normal-phase eluent is typically effective. A starting point is a mixture of n-Hexane and Isopropanol (IPA). The ratio will need to be optimized, with a common starting point being 90:10 (v/v) n-Hexane:IPA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm, leveraging the aromatic nature of the benzodioxane ring.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm filter.
Method Development and Optimization: A Causal Approach
The selection of the above parameters is not arbitrary. Here's the scientific rationale:
-
Choice of Chiral Stationary Phase: Polysaccharide-based CSPs are chosen for their proven success with a wide range of chiral compounds, including aromatic alcohols. The rigid structure and dense chiral environment provided by the derivatized cellulose or amylose offer multiple interaction points, increasing the likelihood of achieving separation.
-
Mobile Phase Selection: Normal-phase chromatography with a non-polar solvent like n-hexane and a polar modifier like IPA is a standard approach for polysaccharide CSPs. The IPA concentration is a critical parameter to optimize. Increasing the IPA percentage will generally decrease retention times but may also affect the resolution between the enantiomers. The goal is to find a balance that provides baseline separation in a reasonable analysis time.
-
Detection Wavelength: The benzodioxane moiety contains a benzene ring, which has a strong UV absorbance around 254 nm, making this a suitable and sensitive detection wavelength.
Visualizing the Workflow
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Performance Comparison: Chiral HPLC vs. Alternatives
While chiral HPLC is a powerful tool, it is essential to consider other techniques. Supercritical Fluid Chromatography (SFC) has emerged as a strong alternative, particularly for high-throughput screening.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral GC | NMR with Chiral Derivatizing Agent |
| Principle | Differential partitioning between a mobile liquid phase and a solid CSP. | Differential partitioning between a supercritical fluid mobile phase and a solid CSP. | Differential partitioning between a carrier gas and a solid CSP. | Formation of diastereomers with distinct NMR signals. |
| Typical Analysis Time | 10-30 minutes | 2-10 minutes | 15-45 minutes | 5-15 minutes (plus reaction time) |
| Resolution | Generally high | Often superior to HPLC[10] | High, but limited to volatile and thermally stable compounds. | Can be challenging for small signal differences. |
| Solvent Consumption | High (organic solvents) | Significantly lower (uses CO2) | Minimal (carrier gas) | Moderate |
| Sample Throughput | Moderate | High | Low to moderate | Moderate |
| Ideal Analytes | Broad range of compounds | Broad range, particularly good for less polar compounds. | Volatile and thermally stable compounds. | Requires a reactive functional group. |
| Primary Advantage | Versatility and established methodology. | Speed and reduced solvent waste.[11] | High efficiency for suitable analytes. | No chromatographic separation needed. |
| Primary Limitation | Solvent consumption and analysis time. | Higher initial instrument cost. | Limited to volatile compounds. | Derivatization reaction required; may not go to completion. |
In-Depth Comparison of Chiral Stationary Phases
The choice of CSP is the most critical factor in developing a successful chiral separation. For this compound, polysaccharide and protein-based CSPs are the most relevant classes.
| CSP Type | Polysaccharide-Based (e.g., Cellulose, Amylose) | Protein-Based (e.g., AGP, HSA, CBH) |
| Chiral Selector | Derivatized cellulose or amylose polymers. | Immobilized proteins like α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH).[1] |
| Separation Mode | Normal Phase, Reversed Phase, Polar Organic. | Primarily Reversed Phase. |
| Chiral Recognition | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[9] | Hydrophobic and polar interactions in specific binding pockets of the protein. |
| Broad Applicability | Very broad; considered the first choice for screening.[3] | Good for many pharmaceutical compounds, particularly those that bind to plasma proteins. |
| Mobile Phase | Wide range of organic solvents and aqueous buffers. | Restricted to aqueous buffers with limited organic modifier concentrations. |
| Robustness | Generally high, especially for immobilized phases. | Can be sensitive to pH, temperature, and organic modifier concentration. |
| Best Suited For | A wide variety of neutral, acidic, and basic compounds. | Ionizable drugs, particularly amines and carboxylic acids. |
For this compound, a neutral aromatic alcohol, a polysaccharide-based CSP is the more logical and versatile starting point for method development. The multiple interaction modes available on these phases provide a higher probability of achieving a successful separation.
Validation of the Chiral HPLC Method
Once a suitable separation is achieved, the analytical method must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[5][12] Key validation parameters for a chiral purity assay include:[13]
-
Specificity: The ability to assess the analyte enantiomers in the presence of other components, such as impurities or degradation products.
-
Linearity and Range: Demonstrating that the response (peak area) is directly proportional to the concentration of the undesired enantiomer over a specified range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of scatter between a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Conclusion
The determination of enantiomeric excess for this compound is reliably achieved using chiral HPLC with a polysaccharide-based chiral stationary phase. A method employing a cellulose-derived column with a normal-phase mobile phase of n-hexane and isopropanol offers a high probability of success. While faster techniques like SFC are available, the versatility, established nature, and high-resolution capability of HPLC make it the cornerstone for accurate enantiopurity assessment in a regulated environment. Proper method development, optimization, and validation are essential to ensure the generation of trustworthy and scientifically sound data, which is fundamental to the advancement of safe and effective chiral pharmaceuticals.
References
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Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI. (2022-12-23). Available from: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available from: [Link]
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Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed. Available from: [Link]
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - MDPI. Available from: [Link]
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Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns - ResearchGate. (2025-08-09). Available from: [Link]
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024-04-24). Available from: [Link]
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Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC - NIH. Available from: [Link]
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ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). (2022-03-31). Available from: [Link]
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Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed. Available from: [Link]
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Evaluation of the chiral recognition properties as well as the column performance of four chiral stationary phases based on cellulose (3,5-dimethylphenylcarbamate) by parallel HPLC and SFC - PubMed. (2011-12-30). Available from: [Link]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - MDPI. Available from: [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. (2022-02-03). Available from: [Link]
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022-05-20). Available from: [Link]
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ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2023-11-01). Available from: [Link]
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Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
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Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available from: [Link]
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Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research. (2023-02-16). Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026-01-07). Available from: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). Available from: [Link]
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(PDF) Preparation and Chiral Separation of a Novel Immobilized Cellulose-Based Chiral Stationary Phase in High-Performance Liquid Chromatography - ResearchGate. (2025-08-08). Available from: [Link]
-
Chiral Recognition Mechanisms - ACS Publications. (2006-04-01). Available from: [Link]
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(PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations - ResearchGate. (2025-08-09). Available from: [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]
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Polysaccharide-based CSPs - Chiralpedia. Available from: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository. Available from: [Link]
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Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022-05-20). Available from: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
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(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. (2025-08-10). Available from: [Link]
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chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (2007-12-04). Available from: [Link]
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High Efficiency Chiral Separations in HPLC and SFC - LCGC International. (2018-02-01). Available from: [Link]
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CHIRAL Handbook - BGB Analytik. Available from: [Link]
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Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - ResearchGate. (2025-08-05). Available from: [Link]
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a: Schematic of the chiral recognition mechanism of cellulose-based... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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(PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Available from: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,3-Dihydro-1,4-benzodioxin-2-ol Analysis
For researchers, scientists, and drug development professionals, the consistent and accurate analysis of compounds is paramount. 2,3-Dihydro-1,4-benzodioxin-2-ol, a molecule with a core structure found in various pharmacologically active agents, presents a unique analytical challenge.[1] Ensuring that different laboratories can produce comparable and reliable data for this analyte is crucial for multi-site studies, regulatory submissions, and overall scientific integrity. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, drawing upon established principles of analytical method validation.
Introduction: The Significance of Inter-laboratory Agreement
The 2,3-dihydro-1,4-benzodioxine, or benzo-1,4-dioxane, substructure is a key chemical motif in medicinal chemistry, appearing in numerous drugs and drug candidates.[1] Its ability to interact with biological receptors and enzymes makes its derivatives, such as this compound, of significant interest.[1] An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a powerful tool to assess the performance of different laboratories and analytical methods. The primary goals of such a study for this compound are:
-
To evaluate the reproducibility and reliability of analytical methods across different laboratories.
-
To identify potential sources of variability in analytical results.
-
To establish the interchangeability of different analytical techniques.
-
To provide confidence in data generated from multiple sites.
This guide will focus on the most probable analytical techniques for this molecule, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and outline a robust protocol for an inter-laboratory comparison.
Analytical Methodologies for this compound
Based on the physicochemical properties of this compound (Molecular Formula: C₈H₈O₃, Molecular Weight: 152.15 g/mol ), both HPLC and GC-MS are suitable analytical techniques.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis and is well-suited for the quantification of non-volatile and thermally labile compounds.[3][4]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the logical starting point due to the moderate polarity of the analyte. The aromatic ring and hydroxyl group will interact favorably with the nonpolar stationary phase.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water for pH control and improved peak shape) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure adequate retention and separation from potential impurities.
-
Detection: UV detection is a primary choice, given the presence of the chromophoric benzodioxin ring system. A photodiode array (PDA) detector would be advantageous for confirming peak purity and identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent tool for identification and quantification. Data from the National Institute of Standards and Technology (NIST) indicates that related benzodioxin compounds have been analyzed by GC.[5]
Causality Behind Experimental Choices:
-
Derivatization: The hydroxyl group in this compound can make it less volatile and prone to tailing in GC. Derivatization, such as silylation (e.g., with BSTFA), is often necessary to improve its chromatographic behavior. This is a critical step that must be highly reproducible.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be a suitable choice to provide good separation.
-
Mass Spectrometry: Electron ionization (EI) would generate a characteristic fragmentation pattern, allowing for confident identification. For quantification, selected ion monitoring (SIM) would provide the best sensitivity and selectivity.
Designing the Inter-laboratory Comparison Study
A successful inter-laboratory study requires careful planning and execution. The following workflow outlines the key stages.
Caption: A flowchart illustrating the key stages of a well-structured inter-laboratory comparison study.
Study Protocol
A detailed and unambiguous protocol is essential to minimize variability arising from procedural differences.
Step-by-Step Protocol for HPLC Analysis:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Provide participating laboratories with a homogenous, pre-prepared sample of known concentration (e.g., spiked matrix or a solution).
-
Instruct each laboratory to dilute the sample to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a specified wavelength (e.g., 275 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression and determine the coefficient of determination (r²).
-
Calculate the concentration of the unknown sample using the calibration curve.
-
Performance Characteristics for Comparison
The following parameters should be assessed to compare the performance of the participating laboratories. These are key components of analytical method validation.[6]
| Performance Characteristic | Description | Acceptance Criteria (Example) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in a blank sample. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.995. |
| Accuracy (as % Recovery) | The closeness of the test results obtained by the method to the true value. | 98.0% - 102.0% recovery of a known amount of spiked analyte. |
| Precision (as % RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Repeatability (intra-assay): ≤ 2.0%; Intermediate Precision (inter-day): ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | % RSD of results should not significantly change with minor variations in flow rate, temperature, etc. |
Table 1: Key Performance Characteristics for Method Comparison
Data Presentation and Interpretation
A well-organized presentation of data is crucial for a clear comparison.
Tabular Summary of Results
| Laboratory ID | Method | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Reported Concentration (µg/mL) |
| Lab 01 | HPLC-UV | 0.9992 | 101.2 | 1.5 | 52.1 |
| Lab 02 | HPLC-UV | 0.9985 | 99.5 | 1.8 | 51.5 |
| Lab 03 | GC-MS (SIM) | 0.9995 | 100.8 | 1.2 | 51.9 |
| Lab 04 | HPLC-PDA | 0.9991 | 100.2 | 1.6 | 51.7 |
Table 2: Hypothetical Inter-laboratory Comparison Data for a 50 µg/mL Sample
Visualizing the Comparison
A logical diagram can help in understanding the relationship between the different aspects of the comparison.
Caption: A diagram showing the relationship between the analyte, analytical methods, participating labs, and performance metrics in an inter-laboratory comparison.
Conclusion and Trustworthiness
A robust inter-laboratory comparison is a self-validating system. By adhering to a detailed protocol and evaluating a comprehensive set of performance characteristics, the scientific community can gain confidence in the analytical data generated for this compound. Discrepancies in results should trigger a root cause analysis, which could involve re-training, instrument calibration, or protocol refinement. Ultimately, this rigorous approach ensures the trustworthiness and reliability of data, which is the bedrock of scientific advancement in drug development and research.
References
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Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Retrieved from [Link]
-
MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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King, D. P., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Journal of Veterinary Diagnostic Investigation, 32(6), 848-853. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Retrieved from [Link]
-
ResearchGate. (2025, August 9). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]
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ResearchGate. (2020, November 20). (PDF) Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Retrieved from [Link]
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MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, June 20). A Review on Analytical method Development and Validation. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2,3-Dihydro-1,4-benzodioxin-2-ol: A Guide for Laboratory Professionals
Hazard Assessment and Characterization: The "Why" Behind the Procedure
Understanding the potential hazards of 2,3-Dihydro-1,4-benzodioxin-2-ol is paramount for its safe handling and disposal. Based on data from similar benzodioxin derivatives and general chemical principles, a cautious approach is warranted.
Key Physicochemical and Toxicological Considerations:
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈O₃ | PubChem[1] |
| Molecular Weight | 152.15 g/mol | PubChem[1] |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds |
| Toxicity | Data not available. Assumed to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation based on related compounds.[2][3] | Inferred from related compounds |
| Environmental Hazards | Assumed to be toxic to aquatic life with long-lasting effects.[2] Avoid release to the environment.[2] | Inferred from related compounds |
| Reactivity | Incompatible with strong oxidizing agents.[4] | Inferred from related compounds |
The core principle guiding the disposal of this compound is the precautionary principle . In the absence of specific data, we must assume a level of hazard consistent with similar chemical structures and handle it accordingly. This proactive stance is a cornerstone of a robust laboratory safety culture.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of the procedure, designed to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles are mandatory. Where there is a significant risk of splashing, a face shield should also be worn.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected for integrity before use and are changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While not typically required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or dust.
Step-by-Step Disposal Protocol
This protocol is designed to be a clear and actionable guide for the safe disposal of this compound.
Workflow for the Disposal of this compound
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Detailed Steps:
-
Preparation:
-
Ensure you are wearing the correct PPE as outlined in Section 2.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Segregation and Collection:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to dangerous situations.[5]
-
Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste.
-
The label should clearly state "Hazardous Waste" and the full chemical name: "this compound".
-
-
Transferring the Waste:
-
Carefully transfer the chemical waste into the designated container, avoiding splashes and spills.
-
If the chemical is a solid, use a dedicated scoop or spatula.
-
If it is a liquid, pour slowly and carefully.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.[6]
-
Do not overfill the container. Leave adequate headspace to allow for expansion.
-
-
Storage Pending Disposal:
-
Final Disposal:
Emergency Procedures: Planning for the Unexpected
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Regulatory Compliance: Adherence to Standards
The disposal of chemical waste is strictly regulated. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave".[9][10] Your institution's waste management program is designed to comply with these regulations.
-
OSHA (Occupational Safety and Health Administration): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[11][12] The procedures outlined in this guide should be incorporated into your laboratory's CHP.
Decision Tree for Waste Disposal of this compound
Caption: A decision-making flowchart for the compliant disposal of this compound waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and workplace safety.
References
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024-04-24). Available at: [Link]
-
Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) - Cheméo. Available at: [Link].
-
This compound - PubChem. Available at: [Link].
-
Hazardous Waste | US EPA. Available at: [Link].
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. Available at: [Link].
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - MDPI. Available at: [Link].
-
14 - SAFETY DATA SHEET. Available at: [Link].
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). Available at: [Link].
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available at: [Link].
-
OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022-09-13). Available at: [Link].
-
A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021-03-04). Available at: [Link].
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Proper Handling of Hazardous Waste Guide - EPA. Available at: [Link].
-
Navigating the Safe Disposal of Chemicals: A Guide for Everyone - Oreate AI Blog. (2026-01-21). Available at: [Link].
-
5 - Chemical Hazards - EHSO Manual 2025-2026. Available at: [Link].
-
How to Store and Handle Chemicals in Laboratories: A Complete Guide - Storemasta Blog. (2023-10-23). Available at: [Link].
-
The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories - DTIC. Available at: [Link].
-
Hazardous Waste and Disposal - American Chemical Society. Available at: [Link].
-
Handling and Storing Chemicals - Lab Manager. Available at: [Link].
-
Safety Data Sheet - Diversey SDS. (2023-06-29). Available at: [Link].
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? - YouTube. (2024-12-19). Available at: [Link].
-
(PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - ResearchGate. (2025-10-12). Available at: [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
